Ursolic acid (Malol)
Description
Significance of Ursolic Acid as a Bioactive Pentacyclic Triterpenoid (B12794562) in Research
Ursolic acid's significance in research stems from its classification as a bioactive pentacyclic triterpenoid with a widespread presence in the plant kingdom alzdiscovery.orgnih.govbohrium.com. These compounds are secondary plant metabolites and have been utilized in traditional medicine for centuries nih.gov. The growing interest in natural biologically active substances has led researchers to focus on compounds like ursolic acid nih.gov. Its pentacyclic structure and the presence of functional groups contribute to its interactions with various biological targets mdpi.com.
Despite its promising pharmacological properties observed in vitro and in vivo, the clinical application of ursolic acid has been limited by inherent challenges, particularly its low bioavailability and poor solubility mdpi.comresearchgate.netfrontiersin.org. This has prompted significant research into strategies to enhance its bioavailability, including the development of formulations such as solid lipid microparticles, nanostructured lipid carriers, and structural modifications to create derivatives with improved properties mdpi.comresearchgate.net.
Overview of Diverse Preclinical Pharmacological Activities Investigated
Preclinical research has investigated a broad spectrum of pharmacological activities for ursolic acid. These studies, primarily conducted in mammalian cell lines (in vitro) and rodent models (in vivo), have provided evidence for its potential in addressing various health concerns bohrium.comfrontiersin.org. The investigated activities include anti-inflammatory, antioxidant, anticancer, antimicrobial, cardioprotective, hepatoprotective, and antidiabetic effects alzdiscovery.orgbohrium.commdpi.comfrontiersin.orgnih.govcaymanchem.com.
Ursolic acid has been shown to modulate various molecular targets and signaling pathways involved in disease progression alzdiscovery.orgnih.govunt.edu. For instance, its anti-inflammatory actions may be mediated, in part, through the inhibition of NF-κB signaling pathways alzdiscovery.org. In the context of cancer, ursolic acid modulates cellular transcription factors, growth factor receptors, inflammatory cytokines, and other molecular targets that regulate proliferation, apoptosis, metastasis, autophagy, and angiogenesis alzdiscovery.orgfrontiersin.org.
The diverse preclinical findings highlight ursolic acid as a promising natural compound with potential therapeutic applications across multiple disease areas.
Here is a summary of some preclinical findings:
| Activity | Model/System | Key Findings | Citation |
| Anti-inflammatory | Animal models (mice, rats), In vitro studies | Significantly reduced levels of inflammatory parameters like IL-1β, IL-6, TNF-α, and IL-8. Inhibited NF-κB signaling. frontiersin.orgresearchgate.netnih.gov | frontiersin.orgresearchgate.netnih.gov |
| Antioxidant | Animal models, In vitro studies | Elevated levels of antioxidant enzymes (SOD, GSH), decreased levels of oxidative stress markers (MDA). researchgate.netnih.gov | researchgate.netnih.gov |
| Anticancer | Various cancer cell lines, Mouse models | Inhibited proliferation, induced apoptosis, modulated signaling pathways (e.g., STAT3, Akt/mTOR, NF-κB, PI3K/Akt/mTOR), reduced tumor growth. alzdiscovery.orgnih.govcaymanchem.comunt.eduadooq.comfrontiersin.orgmdpi.comresearchgate.netmdpi.com | alzdiscovery.orgnih.govcaymanchem.comunt.eduadooq.comfrontiersin.orgmdpi.comresearchgate.netmdpi.com |
| Cardioprotective | Rat models, Mouse models | Prevented hypertension, decreased heart rate, reduced LDL and triglycerides, attenuated oxidative stress and inflammation, improved cardiac structure and function. alzdiscovery.orgnih.govnih.govbenthamscience.com | alzdiscovery.orgnih.govnih.govbenthamscience.com |
| Antidiabetic | Mouse models, Rat models, In vitro studies | Restored cognitive performance, improved insulin (B600854) sensitivity, decreased blood glucose, promoted glucose uptake, reduced hepatic steatosis. alzdiscovery.orgnih.govplos.orgresearchgate.netmdpi.com | alzdiscovery.orgnih.govplos.orgresearchgate.netmdpi.com |
| Antimicrobial | In vitro studies (bacteria, viruses, parasites) | Inhibited growth of various bacterial strains, showed activity against Leishmania sp., Trypanosoma cruzi, and Toxoplasma gondii. nih.govcaymanchem.comnih.govmdpi.com | nih.govcaymanchem.comnih.govmdpi.com |
| Hepatoprotective | Rat models | Protected against ethanol (B145695) toxicity, increased circulatory antioxidants, decreased lipid peroxidation markers, ameliorated hepatic steatosis. nih.govcaymanchem.complos.org | nih.govcaymanchem.complos.org |
Further detailed research findings within these areas include:
In a mouse model of cognitive deficits induced by chronic restraint stress, ursolic acid (5, 10 mg/kg oral gavage) administered for 30 days significantly restored cognitive performance and decreased levels of a proinflammatory biomarker (TNF-α). alzdiscovery.org
In a mouse model of atherosclerosis, ursolic acid treatment resulted in reduced atherosclerotic lesion size. alzdiscovery.org
In a rat model of hypertension, ursolic acid treatment prevented the development of hypertension and decreased LDL and triglycerides. alzdiscovery.org
In rats with diabetic cardiomyopathy, ursolic acid treatment improved cardiac structure and function by attenuating oxidative stress and inflammation. alzdiscovery.org
Studies have shown that ursolic acid inhibits the proliferation of various cancer cell types by inhibiting the STAT3 activation pathway. wikipedia.orgadooq.com
In mouse models, ursolic acid treatment ameliorates autoimmune arthritis, acute inflammation, and chronic arthritis. alzdiscovery.org
Ursolic acid has shown benefit in various cancer cell lines, including endometrial, pancreatic, lung, ovarian, bladder, gastric, and liver carcinoma. alzdiscovery.org It appears to exert anti-cancer effects by targeting multiple proinflammatory transcription factors, cell cycle proteins, growth factors, kinases, cytokines, chemokines, adhesion molecules, and inflammatory enzymes. alzdiscovery.orgunt.edu
In mice with chronic multiple sclerosis, ursolic acid has reduced further damage to neurons and helped rebuild the protective sheaths covering neurons. wikipedia.org
Ursolic acid has been found to reduce muscle atrophy and stimulate muscular growth in mice. wikipedia.org It has also been shown to inhibit molecular mechanisms of muscle atrophy and improve functional performance in dogs with age-related muscle atrophy. mdpi.com
In rats, ursolic acid ameliorated high-fat diet-induced hepatic steatosis and improved metabolic disorders in high-fat diet-induced non-alcoholic fatty liver disease rats. caymanchem.com
Ursolic acid has shown significant anti-proliferative activity against gastric cancer cells in preclinical studies by inhibiting cell cycle progression and promoting apoptosis. frontiersin.org
In preclinical studies, ursolic acid has been shown to improve cognitive function, reduce amyloid-β plaque deposition, and inhibit the activation of microglia and astrocytes in animal models of Alzheimer's disease. nih.gov
Ursolic acid has demonstrated significant cardioprotective effects in various preclinical studies, highlighting its potent anti-oxidant, anti-inflammatory, and anti-apoptotic properties. nih.govbenthamscience.com It upregulates anti-oxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx), effectively reducing oxidative stress. nih.govbenthamscience.com
In leishmaniasis, ursolic acid eliminated the promastigote and amastigote forms of various Leishmania species in vitro and displayed therapeutic activity in experimental cutaneous and visceral leishmaniasis. mdpi.com
These preclinical findings underscore the potential of ursolic acid as a therapeutic agent, although further research is needed to overcome challenges related to its bioavailability and translate these findings into clinical applications. alzdiscovery.orgnih.govmdpi.comresearchgate.netfrontiersin.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2R,4R,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-1,2,3,4,4a,5,6,6a,7,8,8a,10,11,12,13,14b-hexadecahydropicene-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-17-16-20(26(32)33)19-10-14-29(6)21(25(19)18(17)2)8-9-23-28(5)13-12-24(31)27(3,4)22(28)11-15-30(23,29)7/h8,17-20,22-25,31H,9-16H2,1-7H3,(H,32,33)/t17-,18+,19?,20-,22+,23-,24+,25-,28+,29-,30-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRIRHAXJWMMFP-UTQWFWGYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](C2CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Biosynthesis of Ursolic Acid
Global Distribution in Medicinal Plants and Edible Sources
Ursolic acid is globally distributed and found in a wide array of medicinal plants and edible sources. wikipedia.orgmdpi.comnih.govmdpi.com Its presence has been documented in many fruits, herbs, and spices consumed daily. wikipedia.org
Specific Plant Families and Species
Ursolic acid is characteristic of plants belonging to several families, including Araliaceae, Asteraceae, Ericaceae, Lamiaceae, Myrtaceae, Oleaceae, Rosaceae, Rubiaceae, Saxifragaceae, and Verbenaceae. mdpi.comresearchgate.net
Notable plant species identified as sources of ursolic acid include:
Malus domestica (apple), particularly the fruit peel nih.govpreprints.org
Rosmarinus officinalis (rosemary) wikipedia.orgnih.govdergipark.org.tr
Thymus vulgaris (thyme) wikipedia.orgnih.govdergipark.org.tr
Origanum vulgare (oregano) nih.govresearchgate.net
Salvia officinalis (sage) nih.govdergipark.org.tr
Lavandula angustifolia (lavender) nih.govnih.gov
Vaccinium spp. (blueberry) wikipedia.orgmdpi.com
Vaccinium macrocarpon (cranberry) mdpi.comresearchgate.net
Olea europaea (olive) mdpi.commdpi.com
Eriobotrya japonica (loquat) mdpi.compreprints.org
Pyrus communis (pear) preprints.org
Prunus persica (peach) preprints.org
Crataegus spp. (hawthorn) nih.govnih.gov
Sambucus nigra (black elder) mdpi.comnih.gov
Calendula officinalis (calendula) mdpi.com
Ocimum basilicum (basil) wikipedia.orgmdpi.comresearchgate.net
Coffea arabica (coffee) nih.govnih.gov
Punica granatum (pomegranate) flower nih.gov
Concentration Variability Across Plant Parts
The concentration of ursolic acid can vary significantly between different organs of the same plant. mdpi.comnih.gov Generally, higher levels of triterpenes, including ursolic acid, are found in leaves and flowers compared to stems and roots. mdpi.comnih.gov Fruit peels, particularly from the Rosaceae family, are also known to accumulate substantial amounts of ursolic acid as part of their protective wax layer. mdpi.comresearchgate.netdovepress.compreprints.org
Examples of concentration variability in different plant parts:
| Plant Species | Plant Part | Ursolic Acid Content (mg/g DW) | Source |
| Olea europaea | Leaves | 3.8 | mdpi.com |
| Olea europaea | Bark | Not specified (lower than leaves) | mdpi.com |
| Calendula officinalis | Flowers | Up to 20.5 | mdpi.com |
| Eriobotrya japonica | Dry sepals | 3.65 | mdpi.com |
| Eriobotrya japonica | Petals | 0.60 | mdpi.com |
| Punica granatum | Flowers (picked) | 15.119 - 21.736 | nih.gov |
| Punica granatum | Fallen flowers | 5.754 - 16.763 | nih.gov |
| Rosmarinus officinalis | Leaves | 15.8 - 29.5 | dergipark.org.trnih.gov |
| Salvia officinalis | Leaves | 18 | nih.gov |
| Coffea arabica | Leaves | 18 | nih.gov |
| Lavandula angustifolia | Leaves | 15.9 | nih.gov |
| Malus domestica | Peels | 9.4 - 14.3 | preprints.orgnih.gov |
| Ocimum tenuiflorum | Dried leaves | 20.2 | mdpi.com |
| Ocimum basilicum var. minimum | Dried leaves | 2.7 | mdpi.com |
The age of the plant can also influence triterpene levels. For instance, in Ocimum basilicum, older leaves accumulated more oleanolic acid, while younger leaves showed higher levels of ursolic acid. mdpi.com
Elucidation of Biosynthetic Pathways
The biosynthesis of ursolic acid in plants is a complex process involving multiple enzymatic steps, primarily rooted in the mevalonate (B85504) (MVA) pathway. nih.govmdpi.comnih.gov
Mevalonate Pathway Precursors
The initial stage of ursolic acid biosynthesis, like all terpenic compounds, involves the production of five-carbon building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.govmdpi.comnih.gov While the mevalonate (MVA) pathway, located in the cytosol, was traditionally considered the exclusive source of IPP, recent research has identified the deoxyxylulose/methylerythritol phosphate (B84403) (DXP) pathway in plastids as another route for IPP synthesis. nih.govmdpi.comnih.gov Although triterpene synthesis does not occur in plastids due to the absence of necessary enzymes, the possibility of cross-talk between the MVA and DXP pathways is considered. nih.govmdpi.com
IPP and DMAPP are then utilized to form squalene (B77637) through a series of intermediate steps involving geranyl pyrophosphate and farnesyl pyrophosphate. nih.govmdpi.comresearchgate.net Squalene is a 30-carbon hydrocarbon that serves as a key precursor for triterpenoids and steroids. mdpi.comnih.govmdpi.com
Oxidocyclase Enzymes and Triterpene Skeletons Formation
Squalene is subsequently oxidized by squalene epoxidase to form 2,3-oxidosqualene (B107256). nih.govmdpi.comresearchgate.net This epoxide is a crucial intermediate in the biosynthesis of various triterpene scaffolds. mdpi.comnih.govmdpi.com
The cyclization and rearrangement of the terpenoid chain of 2,3-oxidosqualene are catalyzed by a group of enzymes called oxidosqualene cyclases (OSCs). mdpi.comnih.govmdpi.comcore.ac.uk These enzymes are responsible for generating the diverse array of triterpenoid (B12794562) skeletons, including the α-amyrin skeleton, which is the precursor for ursolic acid. mdpi.comnih.govmdpi.comcore.ac.ukigem.org The cyclization of 2,3-oxidosqualene via the dammarenyl cation leads to the formation of the α-amyrin skeleton. mdpi.comdovepress.com
The final step in ursolic acid biosynthesis involves the modification of α-amyrin. This is typically carried out by cytochrome P450 enzymes, specifically α/β-amyrin 28-monooxygenases. nih.govmdpi.comnih.gov These enzymes oxidize the methyl group at the C-28 position of α-amyrin to a carboxyl group, thus completing the formation of ursolic acid. nih.govmdpi.comnih.gov
Environmental and Physiological Factors Influencing Ursolic Acid Production
The quantity of triterpenes, including ursolic acid, in plant raw material can be influenced by various environmental and physiological factors. mdpi.commdpi.comfishersci.ca These factors can include the age of the plant, geographical location, climate conditions, and potentially stress factors, as ursolic acid in fruit peels acts as a protective coating against biotic and abiotic stresses. mdpi.comdovepress.com Differences in cultivars within the same species have also been shown to lead to significant variations in ursolic acid content. preprints.orgnih.gov
Extraction and Purification Methodologies for Ursolic Acid in Research
Conventional Extraction Techniques and Optimization
Conventional extraction methods are widely used in research due to their simplicity and accessibility. These techniques typically involve the use of solvents to dissolve and separate ursolic acid from the plant matrix.
Soxhlet extraction is a solid-liquid extraction method that allows for continuous extraction with a fresh solvent. For the extraction of ursolic acid, this method often involves initial defatting of the plant material using a nonpolar solvent like n-hexane to remove undesirable nonpolar compounds. tandfonline.comtandfonline.com Subsequently, the residue is extracted in a Soxhlet apparatus using a more polar solvent or solvent mixture. A study on the extraction of ursolic acid from a specific plant matrix utilized a dichloromethane-methanol mixture (1:1) for 30 hours after defatting. tandfonline.comtandfonline.com Optimization studies for Soxhlet extraction of ursolic acid from Cynomorium identified optimal parameters including the use of 95% ethanol (B145695) as the solvent, a material-to-solvent ratio of 1:18 (g/mL), an extraction temperature of 90°C, and a processing time of 2 hours, repeated twice, resulting in a yield of 38.21 mg/g. cabidigitallibrary.org
Table 1: Optimized Parameters for Soxhlet Extraction of Ursolic Acid from Cynomorium cabidigitallibrary.org
| Parameter | Optimal Value |
| Solvent | 95% Ethanol |
| Material-to-Solvent Ratio | 1:18 (g/mL) |
| Temperature | 90°C |
| Time | 2 hours (repeated) |
| Yield | 38.21 mg/g |
Direct solvent extraction, including maceration or stirring extraction, is another common conventional method. Ethanol and methanol (B129727) are frequently employed solvents for ursolic acid extraction due to their polarity, which is suitable for dissolving this compound. tandfonline.comtandfonline.comnih.govnih.gov Research has focused on optimizing parameters such as solvent concentration, solid-to-liquid ratio, temperature, and extraction time to enhance efficiency. For instance, optimal conditions for solvent extraction of ursolic acid from basil or rosemary leaves involved using 75 µm particle size material, a solid-to-liquid ratio of 1:20 for basil and 1:25 for rosemary, extraction temperatures of 50°C for basil (40 min) and 60°C for rosemary (50 min), and appropriate agitation speeds. tandfonline.com Methanol's polarity contributes to its effectiveness in yielding high ursolic acid concentrations. tandfonline.com Studies have also indicated that aqueous ethanol solutions can be more effective than absolute ethanol for extracting triterpene acids. nih.gov Acetone is also listed among the organic solvents used for ursolic acid extraction. nih.govresearchgate.net
Table 2: Examples of Optimized Solvent Extraction Conditions for Ursolic Acid
| Plant Source | Solvent | Solvent Concentration | Solid-to-Liquid Ratio | Temperature | Time | Key Finding | Source |
| Basil | Ethanol | Not specified | 1:20 | 50°C | 40 min | Optimized for effective mass transfer | tandfonline.com |
| Rosemary | Ethanol | Not specified | 1:25 | 60°C | 50 min | Optimized for effective mass transfer | tandfonline.com |
| Pomegranate flowers | Ethanol-Water | 90% | 1:20 (w/v) | 40°C | 50 min | Optimal for ultrasound-assisted extraction | researchgate.net |
| Bruckenthalia spiculifolia | Aqueous Ethanol | 80% | 1:20 (mL:g) | 20°C | 6 days | Optimal for maceration | bch.ro |
| Bruckenthalia spiculifolia | Aqueous Ethanol | 80% | 1:20 (mL:g) | 30°C | 30 min | Optimal for ultrasonic extraction | bch.ro |
Soxhlet Extraction Parameters
Advanced Extraction Technologies and Comparative Analyses
Advanced extraction techniques offer potential advantages over conventional methods, including reduced extraction time, lower solvent consumption, and improved efficiency and selectivity.
Supercritical Fluid Extraction (SFE), particularly using supercritical CO2, is recognized for its efficiency and selectivity in extracting ursolic acid and other bioactive compounds. tandfonline.comtandfonline.comnih.gov Supercritical CO2 acts as a solvent with properties between a gas and a liquid, allowing it to penetrate plant material effectively and dissolve target molecules. tandfonline.comtandfonline.com The addition of co-solvents, such as ethanol, can enhance the solubility and yield of ursolic acid in SFE. A study on apple pomace demonstrated the highest ursolic acid yield (6,117.2 μg/g) when using 25% w/w ethanol as a co-solvent, with a particle size greater than 250 μm and an extraction temperature of 60°C. supercriticalfluids.com SFE can also be combined with other techniques like ultrasound to further improve extraction efficiency. mdpi.comnih.gov A hyphenated ultrasound-assisted supercritical carbon dioxide extraction method applied to Hedyotis diffusa achieved maximal ursolic acid yields of 3.540 mg/g dry plant under specific conditions: 56°C, 28.2 MPa, 2.3 mL/min CO2 flow rate, 0.355 mm particle size, and using 12.5% (v/v) of an ethanol/water mixture (82/18, v/v) as a co-solvent. nih.gov
Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and plant matrix, increasing the permeability of cell walls and improving the diffusion of target compounds into the solvent. tandfonline.comtandfonline.comthaiscience.infonih.govresearchgate.net MAE is known for its speed and ability to reduce solvent consumption compared to traditional methods. nih.gov Optimization studies have determined specific parameters for maximizing ursolic acid yield using MAE. For the extraction of ursolic acid from Ocimum sanctum leaves, optimal conditions included a microwave power of 272 W, an irradiation time of 3 minutes, an ethanol-water solvent ratio of 80:20, and a solid-to-solvent ratio of 1:30, resulting in an 86.76% yield. tandfonline.comtandfonline.comresearchgate.net Another study focusing on Ligustrum lucidum found optimal MAE conditions to be 80% ethanol as the solvent, a liquid-to-material ratio of 15:1, 500 W microwave power, an extraction temperature of 70°C, and an extraction time of 20 minutes, yielding 5.8 ± 0.15 mg/g of ursolic acid. nih.govresearchgate.net Optimization of MAE from apple pomace using response surface methodology identified optimal conditions as 118.25 seconds extraction time, a sample-to-solvent ratio of 1:30.86, and an ethanol concentration of 82.23%, with a predicted maximum yield of 89.92%. frontiersin.org Comparative studies have shown that MAE can provide higher extraction efficiency and better reproducibility compared to methods like maceration, Soxhlet extraction, and stirring extraction. thaiscience.info
Table 3: Examples of Optimized Advanced Extraction Conditions for Ursolic Acid
| Method | Plant Source | Key Parameters | Yield/Finding | Source |
| Supercritical Fluid Extraction (SFE) | Apple pomace | 25% w/w Ethanol (co-solvent), >250 μm particle size, 60°C | 6,117.2 μg/g | supercriticalfluids.com |
| Hyphenated Ultrasound-Assisted SFE | Hedyotis diffusa | 56°C, 28.2 MPa, 2.3 mL/min CO2, 0.355 mm particle size, 12.5% Ethanol/Water (82/18) | 3.540 mg/g dry plant | nih.gov |
| Enzyme-Assisted Extraction (EAE) | Rubus alceaefolius | 2.5% enzyme, 1:35 (w/v) solid-to-solvent, 50°C, 120 min | Enhanced efficiency vs maceration | huit.edu.vn |
| Microwave-Assisted Extraction (MAE) | Ocimum sanctum | 272 W microwave power, 3 min, 80:20 ethanol-water, 1:30 solid-to-solvent | 86.76% yield | tandfonline.comtandfonline.comresearchgate.net |
| Microwave-Assisted Extraction (MAE) | Ligustrum lucidum | 80% ethanol, 15:1 liquid-to-material, 500 W, 70°C, 20 min | 5.8 ± 0.15 mg/g | nih.govresearchgate.net |
| Microwave-Assisted Extraction (MAE) | Apple pomace | 118.25 s, 1:30.86 sample-to-solvent, 82.23% ethanol | Predicted 89.92% yield | frontiersin.org |
Table 4: Comparative Extraction Yields of Ursolic Acid from Ocimum sanctum researchgate.net
| Extraction Method | Yield (mg/g) |
| MAE | 5.05 |
| Soxhlet | 3.79 |
| Batch | 2.04 |
Ultrasound-Assisted Extraction (UAE)
Ultrasound-Assisted Extraction (UAE) is a technique that utilizes ultrasonic waves to enhance the extraction of compounds from plant materials. The cavitation effect produced by ultrasound can disrupt plant cell walls, facilitating the release of intracellular components like ursolic acid into the solvent tandfonline.com. This method is often favored for its potential to achieve higher extraction yields in shorter times compared to conventional methods tandfonline.comtandfonline.com.
Research has demonstrated the effectiveness of UAE for extracting ursolic acid from various sources. For instance, studies on apple pomace have shown that UAE with methanol as the solvent resulted in an ursolic acid extraction yield of 2.862% under optimal conditions, which included a liquid-solid ratio of 10:1, ultrasonic power of 300 W, extraction temperature of 50°C, and extraction time of 90 minutes. tandfonline.comtandfonline.com. Compared to conventional heat reflux extraction, UAE provided a higher yield and reduced extraction time tandfonline.comtandfonline.com. Another study on Ixora coccinea flowers found that ultrasound irradiation achieved a 35% yield of ursolic acid from methanol extracts after subsequent purification scienceopen.comnih.gov. Research on Ligustrum lucidum Ait also indicated that UAE was a useful method for extracting ursolic acid, with optimal conditions using 95% ethanol, a material-to-liquid ratio of 1:20, and 10 minutes of ultrasonic irradiation at 40°C, resulting in a yield of 9.8 ± 0.30 mg/g nih.gov.
Ultrasonic-Microwave-Assisted Extraction
Ultrasonic-Microwave-Assisted Extraction combines the benefits of both ultrasound and microwave irradiation to improve extraction efficiency. Microwave energy can rapidly heat the solvent and plant matrix, increasing solubility and diffusion, while ultrasound provides mechanical disruption. This combined approach can lead to higher yields and shorter extraction times compared to using either technique alone or conventional methods.
Studies comparing different extraction techniques have shown promising results for combined ultrasonic-microwave methods. While the provided search results primarily discuss UAE and Microwave-Assisted Extraction (MAE) separately or in comparison to conventional methods, the principle of combining these techniques suggests a synergistic effect for improving extraction yield and reducing extraction time, as seen in general studies on bioactive compounds sci-hub.semicrobiologyjournal.org. Research on Eucalyptus × hybrida Maiden leaves utilized MAE for the rapid isolation and quantification of ursolic acid, demonstrating its efficiency researchgate.net. Another study exploring the extraction of oleanolic and ursolic acid from Ligustrum lucidum also investigated MAE, finding that parameters like solvent type and concentration, liquid-to-material ratio, microwave power, temperature, and time significantly influenced extraction efficiency researchgate.net. Optimal MAE conditions using 80% ethanol, a material-to-liquid ratio of 1:15, 30 minutes of extraction at 70°C under 500 W microwave irradiation yielded 5.8 ± 0.15 mg/g of ursolic acid researchgate.net.
Purification Strategies for Ursolic Acid
Following extraction, purification is necessary to isolate ursolic acid from other co-extracted compounds and achieve a higher purity level for research and potential applications. Various chromatographic techniques are commonly employed for this purpose.
Column Chromatography (e.g., Silica (B1680970) Gel, Macroporous Resin)
Column chromatography is a widely used technique for the purification of ursolic acid. Different stationary phases, such as silica gel and macroporous resins, are utilized depending on the properties of the crude extract and the desired purity.
Silica gel column chromatography is a standard method for purifying triterpenoids like ursolic acid. It separates compounds based on their polarity. Studies have employed silica gel chromatography for the isolation of ursolic acid from sources like apple pomace tandfonline.com.
Macroporous resins are increasingly used for the enrichment and purification of ursolic acid due to their advantages, including simple procedure, easy operation, low cost, and high efficiency scirp.org. These resins separate compounds based on adsorption and desorption properties. Research on purifying ursolic acid from Cynomorium songaricum extracts evaluated five different macroporous resins, finding that D101 resin was suitable. scirp.org. Optimal conditions for adsorption on D101 resin included an initial concentration of 3.8 mg/mL, pH 6.0, sample loading of 5 BV, flow rate of 2 BV/h, and temperature of 25°C. scirp.org. Desorption was optimized using a stepwise elution with 70% ethanol (5 BV) followed by 80% ethanol (10 BV) at a flow rate of 2 BV/h scirp.org. This process increased the ursolic acid content from 7.84% to 63.06% with a recovery yield of 76.02%. scirp.org. Another study on Cornus officinalis Sieb. et Zucc. also successfully used macroporous resin column chromatography (AB-8) for ursolic acid purification, reporting high yield . Research on loquat leaves optimized macroporous adsorption resin (S-8) purification, achieving a total content of ursolic and oleanolic acid of 93.28% with a recovery rate of 87.42% under optimized conditions mdpi.com.
Analytical Techniques for Quantification and Characterization in Research
Accurate quantification and characterization of ursolic acid in extracts and purified samples are crucial for research. Various analytical techniques are employed to determine its presence, purity, and concentration.
Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)
Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) are planar chromatography techniques used for the separation, identification, and quantification of compounds. TLC provides a relatively simple and quick method for screening and initial separation, while HPTLC offers improved resolution and sensitivity, allowing for more accurate quantification.
Both TLC and HPTLC have been applied in the analysis of ursolic acid. TLC can be used for the qualitative identification of ursolic acid in plant extracts . HPTLC methods have been developed and validated for the quantitative estimation of ursolic acid in various plant materials like Momordica dioica and apple peel phcogres.comnih.gov. A validated HPTLC method for ursolic acid estimation used silica gel 60 F254 plates with a mobile phase of toluene: ethyl acetate (B1210297): formic acid (7:3:0.1, v/v/v) and densitometric scanning at 530 nm after derivatization . This method showed good linearity in the range of 200–600 ng/spot with a correlation coefficient of 0.9986 . Another HPTLC method for Ocimum species used toluene: acetone: formic acid (7.8:2.2:0.15, v/v/v) as the mobile phase and demonstrated good linearity and recovery jfda-online.com. For Oldenlandia corymbosa, an HPTLC method for quantifying ursolic acid used hexane-ethyl acetate-methanol (8.2:1.8:0.5, v/v) as the mobile phase and densitometric scanning at 540 nm after derivatization with sulfuric acid reagent researchgate.net.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique widely used for the separation, quantification, and purification of ursolic acid in research. HPLC offers high resolution, sensitivity, and accuracy.
Reverse-phase HPLC (RP-HPLC) is commonly employed for ursolic acid analysis due to its lipophilic nature. Various mobile phase compositions and stationary phases (typically C18 columns) are used depending on the specific application and matrix. Research on rosemary (Rosemary officinalis) utilized an HPLC-UV method for ursolic acid quantification at 210 nm with a C18 reverse phase column, using methanol and water (90/10, v/v) as the mobile phase scirp.orgimist.ma. This method achieved a purity of 50% with a retention time of 21.39 minutes imist.ma. Another RP-HPLC method for determining ursolic and betulinic acids in Vitex negundo leaves used a Symmetry® C-18 column with acetonitrile: methanol (80:20 v/v) as the isocratic mobile phase and UV detection at 210 nm researchgate.netomicsonline.org. The retention time for ursolic acid was approximately 12.36 minutes researchgate.netomicsonline.org. HPLC coupled with diode array detection (HPLC-DAD) or mass spectrometry (LC-MS) provides additional information for peak identification and confirmation researchgate.netresearchgate.netomicsonline.orgmassbank.eu.
Here is a data table summarizing some of the research findings on extraction and purification yields:
| Source | Extraction Method | Purification Method | Key Conditions | Ursolic Acid Yield/Purity | Reference |
| Apple Pomace | UAE | Novel isolation method | 10:1 liquid-solid ratio, 300W, 50°C, 90 min (UAE) | 2.862% (extraction yield), 97.45% (purity after purification) | tandfonline.comtandfonline.com |
| Cynomorium songaricum | Not specified (extracts) | Macroporous Resin (D101) | Adsorption: 3.8 mg/mL, pH 6.0, 5 BV, 2 BV/h, 25°C; Desorption: 70% ethanol (5 BV), 80% ethanol (10 BV), 2 BV/h | 63.06% (purity), 76.02% (recovery) | scirp.org |
| Cornus officinalis | Sonication (UAE) | Macroporous Resin (AB-8) | Optimized conditions | Highest yield reported | |
| Ixora coccinea flowers | Ultrasound-assisted | KOH-impregnated silica column chromatography | Optimized conditions | 35% | scienceopen.comnih.gov |
| Ligustrum lucidum Ait | UAE | Not specified | 95% ethanol, 1:20 material-liquid ratio, 10 min, 40°C | 9.8 ± 0.30 mg/g | nih.gov |
| Ligustrum lucidum | MAE | Not specified | 80% ethanol, 1:15 material-liquid ratio, 30 min, 70°C, 500W | 5.8 ± 0.15 mg/g | researchgate.net |
| Eucalyptus × hybrida | MAE | Not specified | 20 mL chloroform/methanol (60:40), 4:1 liquid-material ratio, 10 min preleaching, 600W, 50°C, 5 min irradiation | 1.95 ± 0.08% | researchgate.net |
| Loquat Leaves | Not specified (extracts) | Macroporous Resin (S-8) | Optimized conditions (1:7 column diameter to height, 0.338 mg/mL, pH 7.0, 1 BV/h for 16 BV, 3 BV wash, pH 11) | 93.28% (total purity with oleanolic acid), 87.42% (recovery) | mdpi.com |
Preclinical Investigations of Ursolic Acid S Biological Activities and Mechanistic Pathways
Antineoplastic Mechanisms of Ursolic Acid
Ursolic acid demonstrates antineoplastic potential through its ability to modulate several key processes involved in cancer development and progression mdpi.comfrontiersin.orgnih.gov. Its effects include influencing cell proliferation, inducing apoptosis, and inhibiting the pathways related to angiogenesis and metastasis mdpi.comfrontiersin.org.
Modulation of Cell Proliferation and Induction of Apoptosis in Cancer Cell Lines
Numerous preclinical studies have shown that ursolic acid can inhibit the proliferation of various cancer cell lines and induce apoptosis mdpi.commdpi.comnih.govmdpi.commdpi.com. Ursolic acid has demonstrated anti-proliferative activity against gastric cancer cells by inhibiting cell cycle progression nih.gov. It has also been found to induce apoptosis in human glioma cell line U251 in a dose- and time-dependent manner, increasing the activation of caspase-3 unt.edu. In colorectal cancer (CRC) cells, ursolic acid inhibits proliferation and induces apoptosis nih.govmdpi.comfrontiersin.org. Studies on pancreatic cancer cells (AsPC-1, MIA PaCa-2, and Panc-28) have shown that ursolic acid inhibits proliferation and induces apoptosis oncotarget.com. In human non-small cell lung cancer cell lines (A549, H3255, and Calu-6), ursolic acid abolished invasive and migratory properties and induced apoptosis unt.edu. For breast cancer cells (MDA-MB-231 and MCF-7), ursolic acid inhibits proliferation and induces apoptosis nih.govfrontiersin.org. The induction of apoptosis by ursolic acid can involve the activation of caspase-3, caspase-8, and caspase-9, as well as the modulation of proteins like Bcl-2 and Bax mdpi.comunt.edufrontiersin.orgalzdiscovery.org.
Data from selected studies illustrating the effects of Ursolic Acid on cell proliferation and apoptosis in various cancer cell lines:
| Cancer Type | Cell Line(s) | Observed Effect(s) | Reference |
|---|---|---|---|
| Gastric Cancer | Not specified | Inhibits cell cycle progression, promotes apoptosis | nih.gov |
| Glioma | U251 | Suppressed proliferation, induced apoptosis, increased caspase-3 activation | unt.edu |
| Colorectal Cancer | Various, HT-29, HCT116, HCT-8 | Inhibited proliferation, induced apoptosis | nih.govmdpi.comfrontiersin.org |
| Pancreatic Cancer | AsPC-1, MIA PaCa-2, Panc-28 | Inhibited proliferation, induced apoptosis | oncotarget.com |
| Non-Small Cell Lung Cancer | A549, H3255, Calu-6 | Abolished invasive/migratory properties, induced apoptosis | unt.edu |
| Breast Cancer | MDA-MB-231, MCF-7 | Inhibits proliferation, induces apoptosis | nih.govfrontiersin.org |
| Prostate Cancer | LNCaP, PC-3, DU145, RC-58T/h/SA#4 | Reduced proliferation, increased apoptosis | mdpi.com |
Inhibition of Angiogenesis and Metastasis Pathways in Preclinical Models
Ursolic acid has been shown to inhibit angiogenesis and metastasis in preclinical models mdpi.comfrontiersin.org. Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis spandidos-publications.com. Ursolic acid inhibits angiogenesis by targeting key angiogenic factors and signaling pathways, thereby potentially depriving tumors of necessary nutrients and oxygen frontiersin.orgspandidos-publications.com. In colorectal cancer mouse xenograft models, ursolic acid treatment reduced intratumoral microvessel density mdpi.comspandidos-publications.com. It also inhibited the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs) in a dose- and time-dependent manner spandidos-publications.com. Furthermore, ursolic acid treatment inhibited the expression of critical angiogenic factors such as VEGF-A and bFGF mdpi.comspandidos-publications.com.
Metastasis, the spread of cancer cells, is a major factor in poor prognosis frontiersin.org. Ursolic acid has demonstrated the ability to inhibit the invasion and migration of cancer cells nih.govfrontiersin.org. In pancreatic cancer, ursolic acid has been found to inhibit migration and invasion nih.govfrontiersin.org. It has also been shown to inhibit the invasion and migration of gastric cancer cells frontiersin.org. In colorectal cancer, ursolic acid significantly inhibited distant organ metastasis in an orthotopic nude mouse model aacrjournals.org. The suppression of proteins involved in metastasis and angiogenesis, such as MMP-9 and VEGF, may contribute to the inhibitory effects of ursolic acid on metastasis oncotarget.comaacrjournals.org. Ursolic acid can also modulate epithelial-to-mesenchymal transition (EMT), a process linked to metastasis mdpi.com.
Regulation of Intracellular Signaling Cascades
Ursolic acid modulates several intracellular signaling pathways that are frequently dysregulated in cancer, contributing to its antineoplastic effects mdpi.comfrontiersin.orgfrontiersin.org. Key pathways influenced by ursolic acid include PI3K/Akt/mTOR, NF-κB, and STAT3 mdpi.commdpi.comfrontiersin.orgoncotarget.comfrontiersin.orgaacrjournals.orgaacrjournals.orgoup.comfrontiersin.org.
PI3K/Akt/mTOR Pathway Modulation
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, survival, proliferation, and angiogenesis, and is often hyperactivated in various cancers frontiersin.orgfrontiersin.orgmdpi.com. Ursolic acid has been shown to inhibit this pathway in several cancer types mdpi.commdpi.comfrontiersin.orgnih.govfrontiersin.orgmdpi.com. In pancreatic cancer, ursolic acid inhibits the PI3K/Akt/mTOR pathway frontiersin.org. It also inhibits the activation of the PI3K/Akt/mTOR pathway in liver cancer cells nih.govfrontiersin.org. In breast cancer cells, ursolic acid inactivates the FAK/PI3K/Akt/mTOR signaling pathway nih.gov. Studies on lung cancer cells (A549) indicate that ursolic acid can modulate the PI3K/Akt pathway mdpi.com. In prostate cancer cells, ursolic acid treatment reduced the expression of PI3K and the phosphorylation of Akt and mTOR mdpi.com. Modulation of this pathway by ursolic acid can lead to the inhibition of cell proliferation and induction of apoptosis mdpi.comnih.gov.
NF-κB Pathway Inhibition
The NF-κB pathway is a key regulator of inflammation, cell survival, proliferation, angiogenesis, and metastasis, and its constitutive activation is observed in many cancers mdpi.comfrontiersin.orgunt.edufrontiersin.orgoncotarget.comalzdiscovery.orgaacrjournals.org. Ursolic acid is a potent inhibitor of NF-κB activation mdpi.comunt.eduoncotarget.comalzdiscovery.orgaacrjournals.org. It can inhibit NF-κB activation induced by various carcinogenic agents unt.edu. In pancreatic cancer, ursolic acid suppresses the activation of NF-κB frontiersin.orgoncotarget.com. It also inhibits constitutive NF-κB activation in colorectal cancer cell lines aacrjournals.org. Inhibition of NF-κB by ursolic acid can lead to the downregulation of NF-κB-regulated gene products involved in proliferation, survival, angiogenesis, and metastasis, such as cyclin D1, COX-2, and MMP-9 unt.eduaacrjournals.org.
STAT3 Pathway Modulation
The STAT3 pathway is involved in cell proliferation, survival, angiogenesis, and immune evasion, and its aberrant activation is linked to various malignancies mdpi.comaacrjournals.orgaacrjournals.orgoup.com. Ursolic acid has been shown to modulate the STAT3 signaling cascade unt.eduoncotarget.comaacrjournals.orgaacrjournals.orgoup.com. It can inhibit both constitutive and interleukin-6-inducible STAT3 activation in multiple myeloma cells unt.eduaacrjournals.org. In pancreatic cancer, ursolic acid inhibits the activation of STAT3 oncotarget.com. In colorectal cancer, ursolic acid treatment suppressed STAT3 activation aacrjournals.org. Ursolic acid's modulation of STAT3 can affect the expression of downstream targets involved in cell cycle regulation and apoptosis oup.com.
MAPK/ERK Signaling Pathway Regulation
Preclinical studies indicate that ursolic acid can modulate the MAPK/ERK signaling pathway. alzdiscovery.org This pathway is crucial for regulating various cellular processes, including proliferation, differentiation, and apoptosis, and is often dysregulated in cancer. frontiersin.org For instance, ursolic acid has been shown to inhibit ERK1/2 activation in vascular smooth muscle cells, which was linked to decreased cell proliferation and atherosclerosis in an in vitro model. researchgate.net Another study demonstrated that ursolic acid inactivated the MAPK/ERK signaling pathway in glioblastoma multiforme (GBM) cells, contributing to its anti-migratory and anti-invasive effects. biorxiv.orgmdpi.com The inhibition of MAPK/ERK signaling by ursolic acid may involve the downregulation of proteins such as p-MEK1/2 and p-ERK1/2. frontiersin.org
Cell Cycle Regulatory Protein Modulation (e.g., p21, p27)
Ursolic acid has been observed to modulate the expression of cell cycle regulatory proteins, notably p21 and p27. nih.govmdpi.com These proteins are cyclin-dependent kinase inhibitors (CKIs) that play a critical role in regulating cell cycle progression. nih.govmdpi.com Studies have shown that ursolic acid treatment can lead to increased levels of p21 and p27 in various cancer cell lines, including non-small cell lung cancer (NSCLC) and embryonic cancer stem cells. nih.govmdpi.com This upregulation of p21 and p27 is associated with the inhibition of cyclin-dependent kinases (CDKs) and cyclins (such as cyclin D1 and cyclin E), ultimately leading to cell cycle arrest. nih.govmdpi.com For example, in NSCLC cells, ursolic acid treatment resulted in reduced levels of CDK4, cyclin D1, and cyclin E, alongside increased levels of p21 and p27, inducing cell cycle arrest. mdpi.com
Mitochondrial Pathway of Apoptosis Induction (e.g., Bcl-2/Bax Ratio, Cytochrome c Release, Caspase Activation)
A significant mechanism by which ursolic acid exerts its effects is through the induction of apoptosis, often via the mitochondrial pathway. nih.govnih.govd-nb.info This pathway is regulated by the balance between pro-apoptotic and anti-apoptotic proteins, particularly those from the Bcl-2 family. researchgate.net Preclinical studies have demonstrated that ursolic acid can alter the Bax/Bcl-2 ratio, typically by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. nih.govnih.govd-nb.inforesearchgate.net This imbalance promotes mitochondrial outer membrane permeabilization, leading to the release of cytochrome c from the mitochondria into the cytosol. nih.govnih.govnih.gov Cytosolic cytochrome c then triggers the activation of caspases, a family of proteases that execute the apoptotic program. nih.govnih.govd-nb.info Ursolic acid has been shown to induce the cleavage and activation of initiator caspases (e.g., caspase-9 and caspase-8) and executioner caspases (e.g., caspase-3), as well as the cleavage of poly (ADP-ribose) polymerase (PARP), a key substrate of caspases. nih.govnih.govd-nb.info Studies in breast cancer cells and endometrial cancer cells have provided evidence for ursolic acid-induced apoptosis through these mitochondrial-dependent mechanisms. nih.govnih.gov
Here is a table summarizing some findings related to ursolic acid and mitochondrial apoptosis:
| Cell Line / Model | Effect on Bax Expression | Effect on Bcl-2 Expression | Cytochrome c Release | Caspase Activation (e.g., Caspase-3, -9) | References |
| MDA-MB-231 (Breast Cancer) | Upregulation | Downregulation | Yes | Caspase-3, -8, -9 cleavage | nih.gov |
| Embryonic Cancer Stem Cells | Upregulation | Downregulation | Yes | Not explicitly mentioned for caspases | nih.gov |
| M4Beu (Melanoma) | Increase | Decrease | Yes | Caspase-3 activation | researchgate.net |
| SNG-II (Endometrial Cancer) | Enhanced | Decreased | Yes | Caspase-3 activation, PARP cleavage | nih.gov |
| Gallbladder Carcinoma Cells | Increased | Decreased | Yes | Caspase-3, -9, PARP cleavage | d-nb.info |
| DU145 (Prostate Cancer) | Not explicitly mentioned | Not explicitly mentioned | Increased in cytoplasm | Caspase-3, -9 activation | mdpi.com |
Modulation of Growth Factor Receptors and Transcription Factors
Ursolic acid has been shown to modulate the activity of growth factor receptors and transcription factors, which are key components of cellular signaling networks that regulate proliferation, survival, and differentiation. alzdiscovery.orgunt.edufrontiersin.org Preclinical studies indicate that ursolic acid can affect pathways involving receptors such as the epidermal growth factor receptor (EGFR). mdpi.comresearchgate.net By influencing these receptors, ursolic acid can impact downstream signaling cascades. mdpi.comresearchgate.net Furthermore, ursolic acid has been demonstrated to modulate the activity of several transcription factors, including NF-κB, STAT3, and HIF-1α. alzdiscovery.orgfrontiersin.orgmdpi.comaacrjournals.org NF-κB and STAT3 are transcription factors that play crucial roles in inflammation, cell survival, proliferation, and metastasis, and their constitutive activation is often observed in cancer. aacrjournals.org Ursolic acid has been shown to suppress the activation of both NF-κB and STAT3 in various cancer cell lines. mdpi.comaacrjournals.org Additionally, ursolic acid can suppress the activation of HIF-1α, a transcription factor that promotes angiogenesis under hypoxic conditions. researchgate.net
Here is a table summarizing some findings related to ursolic acid and the modulation of growth factor receptors and transcription factors:
| Target | Effect of Ursolic Acid | Associated Outcome | References |
| Growth Factor Receptors (e.g., EGFR) | Modulation | Impact on downstream signaling | mdpi.comresearchgate.net |
| NF-κB | Suppression/Inhibition | Reduced inflammation, decreased proliferation/survival | alzdiscovery.orgfrontiersin.orgmdpi.comaacrjournals.org |
| STAT3 | Suppression/Inhibition | Reduced proliferation/survival | mdpi.comaacrjournals.org |
| HIF-1α | Suppression | Inhibition of angiogenesis | mdpi.comresearchgate.net |
| Nrf2 | Activation/Modulation | Increased antioxidant defenses, epigenetic effects | alzdiscovery.orgmdpi.comnih.govnih.gov |
| AP-1 | Suppression | Reduced inflammation | nih.gov |
| NF-AT | Suppression | Reduced inflammation | nih.gov |
Anti-inflammatory Mechanisms of Ursolic Acid
Ursolic acid possesses significant anti-inflammatory properties, which have been demonstrated in numerous preclinical studies. alzdiscovery.orgnih.govresearchgate.netfrontiersin.orgresearchgate.net Its anti-inflammatory effects are mediated through various molecular mechanisms, primarily involving the modulation of signaling pathways and the regulation of inflammatory mediators. nih.govresearchgate.netnih.gov
Downregulation of Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, IL-8, TNF-α)
Here is a table summarizing some findings related to ursolic acid and the downregulation of pro-inflammatory cytokines:
| Cytokine | Effect of Ursolic Acid | Model System (Examples) | References |
| IL-1β | Downregulation | Mouse tissues, in vitro studies | nih.govresearchgate.netresearchgate.netnih.gov |
| IL-6 | Downregulation | Mouse tissues, in vitro studies | nih.govresearchgate.netresearchgate.netnih.gov |
| IL-8 | Downregulation | In vitro studies | nih.govresearchgate.net |
| TNF-α | Downregulation | Mouse tissues, in vitro studies, macrophages | nih.govresearchgate.netresearchgate.netnih.gov |
Ursolic acid's ability to suppress pro-inflammatory cytokines is often linked to its modulation of key signaling pathways, such as the NF-κB and MAPK pathways, which are involved in the transcriptional regulation of these cytokines. nih.govfrontiersin.orgnih.gov
Crosstalk with Key Inflammatory Pathways (e.g., NF-κB, JNK, MAPK)
Ursolic acid interacts with key inflammatory signaling pathways, including NF-κB, JNK, and MAPK. nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.net Ursolic acid can suppress NF-κB activation by inhibiting IκB kinase and p65 phosphorylation. mdpi.comfrontiersin.org This is notable as NF-κB regulates the expression of genes associated with proinflammatory cytokines. frontiersin.org In various tumorigenic cell lines, UA suppressed NF-κB activation. mdpi.com It also inhibits NF-κB activation in human intestinal epithelial cells and macrophages. mdpi.com
Furthermore, ursolic acid has been shown to influence MAPK pathways, including JNK, p38 MAPK, and ERK. mdpi.comnih.gov In PC12 cells, ursolic acid reduced ERK1/2, p-38, and JNK phosphorylation. alzdiscovery.org Using CCL4-treated mice, UA decreased the activation of MAPK pathways, including JNK, p38 MAPK, and ERK, alongside NF-κB, preventing liver damage and protecting against oxidative stress and inflammation. mdpi.com UA can also inhibit the NF-κB and MAPK signaling pathways by inhibiting the binding of TLR4 to LPS on macrophages. nih.gov JNK activation has been shown to play a functional role in UA-induced apoptosis in human leukemia cells. nih.gov
Antioxidant Mechanisms of Ursolic Acid
Ursolic acid exhibits antioxidant mechanisms through several pathways in preclinical models. alzdiscovery.org
Upregulation of Endogenous Antioxidant Defenses (e.g., SOD, GSH, GPx, Nrf2/HO-1 Pathway)
Ursolic acid can upregulate endogenous antioxidant defenses, including Superoxide (B77818) Dismutase (SOD), Glutathione (B108866) (GSH), Glutathione Peroxidase (GPx), and the Nrf2/HO-1 pathway. alzdiscovery.orgnih.govfrontiersin.orgresearchgate.netnih.govflybase.org Preclinical studies have reported that ursolic acid increases antioxidant defenses. alzdiscovery.org In animal tissues, ursolic acid significantly elevated SOD and GSH levels. frontiersin.orgresearchgate.net In vitro studies have also shown that ursolic acid significantly increased the level of GSH. frontiersin.orgresearchgate.net UA prevents the leakage of creatine (B1669601) kinase by upregulating the expression of SOD and GPx. nih.gov
The Nrf2/HO-1 pathway is another key target for ursolic acid's antioxidant effects. nih.govfrontiersin.org Ursolic acid activates Nrf2 signaling. nih.gov In a mouse model of traumatic brain injury, ursolic acid treatment increased nuclear translocation of the antioxidant transcription factor Nrf2 and also increased the expression of Akt, an Nrf2 upstream gene. alzdiscovery.orgresearchgate.net UA enhances the activation of antioxidative enzymes and lessens cerebrum damage through the Nrf2 signal pathway. researchgate.net UA intervention upregulated the expression of antioxidant factors such as Nrf2 and HO-1 in experimental autoimmune myocarditis mice. frontiersin.org
Reduction of Oxidative Stress Markers (e.g., Malondialdehyde, Reactive Oxygen Species)
Ursolic acid contributes to the reduction of oxidative stress markers, such as Malondialdehyde (MDA) and Reactive Oxygen Species (ROS). alzdiscovery.orgnih.govfrontiersin.orgresearchgate.netflybase.orgnih.gov Studies have shown that ursolic acid decreases oxidative stress. alzdiscovery.org In animal tissues, ursolic acid significantly reduced MDA levels. frontiersin.orgresearchgate.net In vitro studies have also shown that ursolic acid decreased the level of MDA. frontiersin.orgresearchgate.net
Ursolic acid plays a crucial role in reducing the production levels of reactive oxygen species (ROS) and lipid peroxidation (LPO) in atrophied muscles. nih.gov In experimental autoimmune myocarditis mice, UA reduced myocardial injury by inhibiting oxidative stress, demonstrated by a decrease in superoxide and normalization of pro- and antioxidant enzyme levels. frontiersin.org In PC12 cells exposed to Aβ25-35, ursolic acid suppressed the generation of reactive oxygen species. alzdiscovery.org
Free Radical Scavenging Capabilities
While some sources suggest ursolic acid does not directly scavenge reactive oxygen species, it is plausible to consider it a non-enzymatic antioxidant capable of fortifying cellular and organismal antioxidant defenses. alzdiscovery.orgfrontiersin.org Ursolic acid has shown free radical scavenging capabilities in preclinical investigations. frontiersin.orgnih.gov
Neuroprotective Mechanisms of Ursolic Acid in Preclinical Models
Ursolic acid has demonstrated neuroprotective effects in various preclinical models of neurological disorders. alzdiscovery.orgmdpi.comnih.gov These effects are often linked to its anti-inflammatory and antioxidant properties. alzdiscovery.orgnih.govnih.gov
In preclinical models of cognitive impairment, Alzheimer's, Parkinson's, and brain injury, antioxidative and anti-inflammatory effects of ursolic acid are observed. alzdiscovery.org In a mouse model of cognitive impairment induced by a high-fat diet, ursolic acid treatment significantly improved behavioral performance and reduced the expression of inflammatory markers in the hippocampus. alzdiscovery.org In mice injected with Aβ25-35, ursolic acid administration improved memory and attenuated the accumulation of oxidative stress and depletion of glutathione in the hippocampus. alzdiscovery.org Ursolic acid also significantly suppressed the upregulation of inflammatory markers in the hippocampus of Aβ25-35-treated mice. alzdiscovery.org
In vitro studies using PC12 cells exposed to Aβ25-35 suggest that ursolic acid is neuroprotective by inhibiting the expression of iNOS and COX-2, inhibiting the nuclear translocation of NF-κB, and reducing ERK1/2, p-38, and JNK phosphorylation. alzdiscovery.orgnih.gov In a mouse model of traumatic brain injury, ursolic acid treatment reduced brain edema and neurological deficits, increasing nuclear translocation of Nrf2 and expression of Akt. alzdiscovery.orgresearchgate.net In Parkinson's disease mouse models, ursolic acid promoted autophagic clearance of protein aggregates and attenuated pathology, which was linked to increased phosphorylation of JNK. researchgate.net
Preclinical data collectively support the potential of ursolic acid as a neuroprotective agent through its modulation of inflammatory and oxidative stress pathways. alzdiscovery.orgnih.govnih.gov
Data Tables
While specific quantitative data varies significantly across different preclinical studies and models, the following table summarizes the general observed effects of ursolic acid on key markers and pathways based on the discussed preclinical investigations:
| Target/Marker/Pathway | Observed Effect of Ursolic Acid in Preclinical Studies | Relevant Sections |
| COX-2 Expression | Inhibition/Downregulation | 4.2.2 |
| iNOS Expression | Inhibition/Downregulation | 4.2.2 |
| NF-κB Activation | Suppression/Inhibition | 4.2.3, 4.4 |
| JNK Phosphorylation | Reduction/Modulation | 4.2.3, 4.4 |
| MAPK Pathways (ERK, p38) | Inhibition/Reduction | 4.2.3, 4.4 |
| SOD Levels | Elevation/Upregulation | 4.3.1 |
| GSH Levels | Elevation/Increase | 4.3.1 |
| GPx Expression | Upregulation | 4.3.1 |
| Nrf2 Activation/Translocation | Activation/Increase | 4.3.1, 4.4 |
| HO-1 Expression | Upregulation | 4.3.1, 4.4 |
| Malondialdehyde (MDA) Levels | Reduction/Decrease | 4.3.2 |
| Reactive Oxygen Species (ROS) | Reduction/Suppression | 4.3.2 |
| Inflammatory Markers (e.g., IL-1β, IL-6, TNF-α) | Reduction/Suppression | 4.4 |
| Oxidative Stress | Reduction/Attenuation | 4.3.2, 4.4 |
| Neuroprotection | Observed/Amelioration of deficits | 4.4 |
Attenuation of Oxidative Stress and Inflammation in Neural Tissues
Oxidative stress and neuroinflammation are critical factors in the pathogenesis of numerous central nervous system (CNS) disorders. mdpi.comnih.gov Preclinical research indicates that ursolic acid possesses notable antioxidant and anti-inflammatory properties that contribute to neuroprotection. alzdiscovery.orgmdpi.comymerdigital.com
Studies have shown that ursolic acid can upregulate antioxidant defenses, thereby decreasing oxidative stress and cellular stresses, including mitochondrial and endoplasmic reticulum stress, in neural tissues. alzdiscovery.org While ursolic acid itself may not directly scavenge reactive oxygen species (ROS), its antioxidant effects are mediated through the enhancement of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx). benthamscience.comnih.gov
Furthermore, ursolic acid exhibits anti-inflammatory actions, which are suggested to be partly mediated by the inhibition of NF-κB signaling pathways. alzdiscovery.orgbenthamscience.commdpi.com NF-κB is a key transcription factor involved in the regulation of pro-inflammatory mediators. By inhibiting this pathway, ursolic acid can suppress the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. alzdiscovery.orgmdpi.comscielo.br Studies in models of cerebral ischemia and reperfusion injury have shown that ursolic acid decreases inflammatory cytokine production, potentially through the HMGB1/TLR4/NF-κB pathway. mdpi.com
In models of epilepsy-induced cognitive impairment, ursolic acid treatment suppressed neuroinflammation, evidenced by reduced activation of microglial cells and decreased levels of inflammatory factors like TNF-α and IL-1β. frontiersin.org It also downregulated oxidative stress markers, suggesting a protective effect against damage caused by high oxidative stress. frontiersin.org
Modulation of Monoaminergic Systems (e.g., MAO-A, Dopamine-β hydroxylase)
Ursolic acid has been shown to modulate monoaminergic systems, which are crucial for regulating mood, cognition, and motor function. alzdiscovery.orgnih.gov Specifically, preclinical studies have investigated its effects on monoamine oxidase A (MAO-A) and dopamine-β hydroxylase (DBH).
Research indicates that ursolic acid can inhibit dopamine-β hydroxylase (DBH), an enzyme responsible for converting dopamine (B1211576) to norepinephrine. alzdiscovery.orgnih.govscience.gov This inhibition could potentially lead to increased availability of dopamine in the synaptic cleft. alzdiscovery.org Studies have reported significant inhibition of DBH by ursolic acid with an IC50 value of 214 µmol/L. nih.govdergipark.org.tr
Regarding MAO-A, which primarily metabolizes serotonin (B10506) and norepinephrine, and MAO-B, which preferentially metabolizes dopamine, the findings on ursolic acid's inhibitory activity are varied. Some in silico studies suggest a strong binding affinity towards MAO-A protein, potentially implying a non-selective antidepressant action. nih.gov However, other studies, including in vitro experiments, have reported weak or no significant inhibition of MAO-A by ursolic acid. nih.govdergipark.org.trnih.gov One study indicated weak inhibition of MAO-B with an IC50 of 780 µmol/L. nih.govdergipark.org.tr
These findings suggest that ursolic acid's influence on monoaminergic systems, particularly its inhibition of DBH, may contribute to its observed neuroprotective and behavioral effects in preclinical models.
Impact on Cognitive Impairment Models (e.g., Aβ-induced, High-Fat Diet-induced)
Preclinical studies have explored the impact of ursolic acid on cognitive impairment induced by various factors, including amyloid-beta (Aβ) accumulation and high-fat diets.
In mouse models of cognitive impairment induced by intracerebroventricular injection of Aβ25-35, ursolic acid treatment significantly reversed learning and memory deficits. alzdiscovery.orgscielo.br This amelioration was associated with the attenuation of oxidative stress, evidenced by reduced malondialdehyde (MDA) levels and increased glutathione levels in the hippocampus. alzdiscovery.org Ursolic acid also suppressed the upregulation of inflammatory markers like IL-1β, IL-6, and TNF-α in the hippocampus of Aβ-treated mice. alzdiscovery.orgscielo.br Furthermore, ursolic acid has been shown to reduce Aβ plaque deposition and restore neuronal density in Aβ-induced models. nih.gov
In mouse models of cognitive impairment induced by a high-fat diet (HFD), ursolic acid treatment significantly improved behavioral performance in tasks such as the step-through test and the Morris water maze. alzdiscovery.orgnih.govresearchgate.net These cognitive improvements were linked to the inhibition of endoplasmic reticulum stress and NF-κB-mediated inflammatory signaling. alzdiscovery.orgnih.gov Ursolic acid treatment also restored insulin (B600854) signaling and the PI3K/Akt/mTOR pathway and increased the expression of memory-related proteins in the hippocampus. alzdiscovery.orgnih.gov
Ursolic acid has also demonstrated protective effects against cognitive deficits induced by chronic restraint stress and D-galactose in mice, further supporting its potential in addressing various forms of cognitive decline in preclinical settings. alzdiscovery.orgalzdiscovery.org
Cardioprotective Mechanisms of Ursolic Acid in Preclinical Models
Preclinical research has revealed significant cardioprotective effects of ursolic acid, mediated through its influence on oxidative stress, inflammation, mitochondrial function, energy metabolism, and apoptosis in cardiac tissues. benthamscience.comnih.govnih.gov
Reduction of Oxidative Stress and Inflammation in Cardiac Tissues
Similar to its effects in neural tissues, ursolic acid demonstrates potent antioxidant and anti-inflammatory properties in the heart. benthamscience.comnih.govnih.gov It upregulates antioxidant enzymes like SOD and GPx, leading to a reduction in oxidative stress, decreased ROS levels, and improved lipid peroxidation in cardiac tissues. benthamscience.comnih.govresearchgate.netresearchgate.net
Ursolic acid also downregulates pro-inflammatory cytokines and inhibits key inflammatory pathways, such as NF-κB, in the heart, contributing to its anti-inflammatory effects and protecting cardiac tissues from acute and chronic inflammation. benthamscience.comnih.govnih.gov In rats with diabetic cardiomyopathy, ursolic acid treatment attenuated oxidative stress and inflammation, reducing markers like MDA, SOD, TNF-α, MCP-1, and TGF-β1. alzdiscovery.org In a mouse model of experimental autoimmune myocarditis (EAM), ursolic acid reduced inflammatory infiltration and myocardial fibrosis, which was linked to its ability to inhibit oxidative stress by upregulating Nrf2 and HO-1 expression. frontiersin.org
Promotion of Mitochondrial Function and Energy Metabolism in Cardiomyocytes
Mitochondrial dysfunction and impaired energy metabolism play a crucial role in the development of cardiovascular diseases. benthamscience.commdpi.com Preclinical studies suggest that ursolic acid can promote mitochondrial function and energy metabolism in cardiomyocytes. benthamscience.comnih.gov
Ursolic acid has been shown to enhance mitochondrial biogenesis and reduce mitochondrial dysfunction, which is particularly important during conditions like ischemia-reperfusion (I/R) injury. benthamscience.comnih.gov Studies have indicated that ursolic acid improves mitochondrial function through the activation of signaling pathways such as AMPK and PGC-1α. benthamscience.commdpi.com In a mouse model of myocardial I/R injury, ursolic acid administration attenuated the decline in cardiac function and infarct size, which was associated with improved mitochondrial biosynthesis and dynamic balance via the activation of AMPK-PGC1α signaling. mdpi.comnih.gov
Furthermore, in models of epilepsy, ursolic acid treatment enhanced the expression of oxidative phosphorylation (OXPHOS) enzyme complexes in mitochondria, suggesting improved mitochondrial function under conditions of high oxidative stress. frontiersin.org
Anti-apoptotic Effects on Cardiac Cells
Apoptosis, or programmed cell death, of cardiomyocytes contributes to cardiac injury and dysfunction. benthamscience.commdpi.com Preclinical evidence indicates that ursolic acid possesses anti-apoptotic effects on cardiac cells. benthamscience.comnih.govnih.gov
Ursolic acid influences multiple molecular pathways involved in apoptosis, including the Bcl-2/Bax ratio. benthamscience.comnih.gov Bcl-2 proteins are anti-apoptotic, while Bax proteins are pro-apoptotic. By modulating the balance between these proteins, ursolic acid can inhibit apoptosis. benthamscience.comnih.gov Studies have shown that ursolic acid treatment reduced levels of cytochrome c, caspase-9, and caspase-3, key executioners in the apoptotic pathway. alzdiscovery.org
In a mouse model of doxorubicin-induced cardiac toxicity, ursolic acid decreased apoptosis of cardiac cells and reduced levels of cleaved caspase-3. scintica.com This protective effect was linked to the ability of ursolic acid to increase the phosphorylation of AKT and eNOS, leading to increased nitric oxide (NO) levels and decreased ROS production, thereby preventing apoptosis. scintica.com In vitro studies have also confirmed that ursolic acid treatment can prevent hypoxia/reperfusion-induced cardiomyocyte apoptosis. mdpi.comnih.gov
Compound Information
| Compound Name | PubChem CID |
| Ursolic acid | 64945 |
| Malol | 64945 |
| Monoamine oxidase A | 123804 |
| Dopamine beta-hydroxylase | 131609 |
Data Tables
While specific quantitative data varies across individual studies and models, the following table summarizes key findings regarding the effects of ursolic acid on markers of oxidative stress, inflammation, and cognitive function in preclinical neural tissue investigations:
| Model Type | Ursolic Acid Effect | Key Markers Affected |
| Aβ-induced cognitive impairment (mice) | Reversed learning and memory deficits | MDA (decreased), Glutathione (increased), IL-1β, IL-6, TNF-α (decreased) alzdiscovery.orgscielo.br |
| High-Fat Diet-induced cognitive impairment (mice) | Improved behavioral performance | ER stress (inhibited), NF-κB signaling (inhibited), Insulin signaling (restored), PI3K/Akt/mTOR pathway (restored), Memory-related proteins (increased) alzdiscovery.orgnih.gov |
| Epilepsy-induced cognitive impairment (rats) | Alleviated seizure behavior and cognitive impairment | Microglial activation (suppressed), TNF-α, IL-1β (decreased), Oxidative stress markers (downregulated), OXPHOS complexes (enhanced) frontiersin.org |
The following table summarizes key findings regarding the effects of ursolic acid on markers of oxidative stress, inflammation, mitochondrial function, and apoptosis in preclinical cardiac tissue investigations:
| Model Type | Ursolic Acid Effect | Key Markers Affected |
| Diabetic cardiomyopathy (rats) | Improved cardiac structure and function, attenuated oxidative stress and inflammation | MDA, SOD (attenuated oxidative stress), TNF-α, MCP-1, TGF-β1 (attenuated inflammation) alzdiscovery.org |
| Experimental autoimmune myocarditis (mice) | Reduced inflammatory infiltration and myocardial fibrosis, improved cardiac function | Oxidative stress (inhibited), Nrf2, HO-1 (upregulated), Superoxide (decreased), Lipid peroxidation (decreased) frontiersin.org |
| Myocardial Ischemia/Reperfusion injury (mice) | Attenuated decline in cardiac function, infarct size, myocyte apoptosis, oxidative stress | Mitochondrial biosynthesis (improved), Mitochondrial dynamic balance (improved), AMPK-PGC1α signaling (activated) mdpi.comnih.gov |
| Doxorubicin-induced cardiac toxicity (mice) | Decreased cardiac cell apoptosis, improved cardiac function | Cleaved caspase-3 (reduced), AKT phosphorylation (increased), eNOS phosphorylation (increased), NO levels (increased), ROS production (decreased) |
Metabolic Regulation Mechanisms of Ursolic Acid in Preclinical Models
Preclinical studies have extensively investigated the impact of ursolic acid on metabolic regulation, revealing its influence on adipose tissue, skeletal muscle, hepatic metabolism, and glucose homeostasis.
Effects on Adipose Tissue and Energy Expenditure Pathways
Ursolic acid has demonstrated effects on adipose tissue and energy expenditure in preclinical models. Studies in high-fat diet (HFD)-induced obese rats showed that ursolic acid treatment reduced body weight gain and improved energy expenditure. mdpi.com This improvement in energy expenditure is associated with enhanced free fatty acid uptake and beta-oxidation, potentially mediated via an UCP3/AMPK-dependent pathway in skeletal muscle. mdpi.com Ursolic acid treatment in HFD-fed mice also led to decreased adiposity. plos.org The mechanisms involved in increasing thermogenesis include the modulation of adipocyte transcription factors, activation of 5' adenosine (B11128) monophosphate-activated protein kinase (AMPK), and overexpression of the uncoupling protein 1 (UCP1) thermogenic marker. nih.gov
Enhancement of Skeletal Muscle Mass and Function (e.g., IGF-1, Irisin, mTOR, PGC-1α, Sirtuin 1)
Ursolic acid has shown promise in preclinical models for enhancing skeletal muscle mass and function. It has been found to increase skeletal muscle mass and improve physical fitness in mice. nih.gov This effect is associated with the activation of growth hormone and insulin-like growth factor-1 (IGF-1) secretion. nih.gov In high-fat-fed mice, ursolic acid increased skeletal muscle Akt activity, which is known to stimulate muscle growth and improve resistance to obesity and related complications. plos.orgnih.gov This increase in Akt activity was linked to enhanced ligand-dependent activation of the insulin receptor and IGF-I receptor in cultured skeletal myotubes. plos.org
Further research has explored the molecular pathways involved. Ursolic acid treatment has been shown to up-regulate Sirtuin 1 (SIRT1) and overexpress PGC-1α (peroxisome proliferator-activated receptor gamma coactivator 1-alpha) genes significantly in muscle satellite cells. nih.gov These findings suggest that ursolic acid may promote skeletal muscle rejuvenation by enhancing SIRT1 expression and satellite cell proliferation. nih.gov Additionally, ursolic acid has been reported to increase circulating levels of irisin, a myokine involved in energy generation in skeletal muscle and the browning of adipose tissue, which may contribute to its anti-obesity effects. researchgate.netphypha.ir The enhancement of skeletal muscle mass and function by ursolic acid is also linked to the activation of the mammalian target of rapamycin (B549165) (mTOR) pathway and inhibition of ring-finger protein-1. nih.gov
Regulation of Hepatic Metabolism (e.g., Nonalcoholic Fatty Liver Disease, Liver Regeneration, Liver Fibrosis)
Preclinical studies indicate that ursolic acid has beneficial effects on hepatic metabolism, particularly in the context of nonalcoholic fatty liver disease (NAFLD). Ursolic acid can ameliorate insulin resistance, hepatic steatosis, inflammation, and liver hypoxia in preclinical models. e-cmh.orgnih.gov In a mouse model of NAFLD induced by a high-fat diet, ursolic acid treatment alleviated increases in liver weight, serum and hepatic levels of triglycerides and cholesterol, and hepatic lipid accumulation. e-cmh.org It also improved hepatic gene expression of pro-inflammatory cytokines. e-cmh.org
Mechanistically, ursolic acid effectively ameliorated HFD-induced hepatic steatosis through a PPAR-α involved pathway, improving key enzymes in the control of lipid metabolism. researchgate.netplos.org It has been shown to increase lipid beta-oxidation and inhibit hepatic endoplasmic reticulum (ER) stress, contributing to its beneficial effects on NAFLD. researchgate.netnih.gov Ursolic acid may also have potential anti-fibrotic effects, which is relevant for managing liver fibrosis that can occur during the progression of metabolic dysfunction-associated steatohepatitis (MASH). e-cmh.orgnih.gov
Antidiabetic Potential and Hypoglycemic Effects
Ursolic acid has demonstrated antidiabetic potential and hypoglycemic effects in preclinical models. In diabetic mice, ursolic acid has been recognized for its beneficial effects in lowering blood glucose concentration and ameliorating related diabetic problems. mdpi.com It can decrease protein tyrosine phosphatase 1B and improve the phosphorylation of insulin receptors, which induces glucose absorption. mdpi.com Ursolic acid has also been shown to improve impaired glucose tolerance and insulin resistance by protecting pancreatic β-cells in diabetic mice from damage. researchgate.net In streptozotocin-induced diabetic mice, ursolic acid significantly improved blood glucose levels, glucose intolerance, and insulin sensitivity. researchgate.netcapes.gov.br Plasma insulin and C-peptide concentrations were significantly higher in the ursolic acid-treated diabetic group, and ursolic acid elevated insulin levels with preservation of insulin staining of beta-cells in the pancreas. researchgate.netcapes.gov.br Ursolic acid may also block alpha-amylase, an enzyme involved in carbohydrate digestion, which could contribute to a hypoglycemic effect. diabetesjournals.org
Immunomodulatory Mechanisms of Ursolic Acid in Preclinical Models
Preclinical investigations have also explored the immunomodulatory effects of ursolic acid.
Modulation of T-cell and B-cell Activity
Ursolic acid has shown the ability to modulate the activity of T-cells and B-cells in preclinical settings. In a study using streptozotocin-induced diabetic mice, concanavalin (B7782731) A (Con A)-induced T-cell proliferation was significantly higher in the ursolic acid-treated group compared to the diabetic control group. researchgate.netcapes.gov.br Ursolic acid also enhanced the production of IL-2 and IFN-gamma in response to Con A stimulation. researchgate.netcapes.gov.br Conversely, liposaccharide (LPS)-induced B-cell proliferation did not differ between the groups in this study. researchgate.netcapes.gov.br Ursolic acid did inhibit TNF-alpha production in response to LPS stimulation. researchgate.netcapes.gov.br Further studies have indicated that ursolic acid can modulate the tumor microenvironment by reducing the infiltration of regulatory T cells (Tregs), suggesting an influence on T-cell subsets in the context of cancer immunotherapy. researchgate.net
Effects on Th17-mediated Inflammatory Diseases and Autoimmune Arthritis Models
Preclinical studies have investigated the effects of ursolic acid (UA) on T helper 17 (Th17)-mediated inflammatory diseases, particularly in models of autoimmune arthritis. Th17 cells are recognized as key players in the pathogenesis of inflammatory and autoimmune conditions through their production of pro-inflammatory cytokines such as IL-17, IL-17F, and IL-22 researchgate.netresearchgate.net.
Research using a collagen-induced arthritis (CIA) mouse model, a common model for autoimmune arthritis, demonstrated that UA treatment significantly reduced the incidence and severity of arthritis researchgate.netnih.govnih.gov. This amelioration was accompanied by a decrease in the expression of pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, IL-21, and IL-17, as well as oxidative stress markers (nitrotyrosine and iNOS) in the affected joints nih.govnih.gov.
Mechanistically, UA has been shown to suppress the differentiation of Th17 cells while increasing the number of regulatory T (Treg) cells in the spleens of CIA mice nih.govnih.govmdpi.com. This effect is consistent with decreased expression of phosphorylated STAT3 (pSTAT3), along with reduced levels of IL-17 and RORγt in splenocytes nih.govnih.gov. RORγt is a transcription factor crucial for the differentiation of Th17 cells and the production of associated cytokines researchgate.netresearchgate.net. In vitro studies confirmed the inhibitory effects of UA on Th17 differentiation nih.govnih.gov.
Furthermore, UA treatment significantly reduced serum levels of collagen II-specific IgG in CIA mice, indicating an impact on autoantibody production nih.govnih.gov. UA also dose-dependently suppressed the expression of B cell-associated markers (Bcl-6, Blimp1, and AID mRNAs) in purified CD19+ B cells pretreated with IL-21 or LPS in vitro nih.govnih.gov.
Studies have suggested that UA may selectively antagonize the function of RORγt, leading to a significant decrease in IL-17 expression in both developing and differentiated Th17 cells researchgate.netresearchgate.net. This selective inhibition of RORγt function by UA has been proposed as a key mechanism for its therapeutic potential in Th17-mediated inflammatory diseases and autoimmune disorders researchgate.netresearchgate.net.
Here is a summary of the effects of Ursolic Acid on Th17-mediated inflammatory diseases and autoimmune arthritis models:
| Effect | Model/System | Key Findings | Source |
| Reduced incidence and severity of arthritis | CIA mouse model | Significant amelioration of symptoms. | researchgate.netnih.govnih.gov |
| Decreased pro-inflammatory cytokines | Arthritic joints (CIA mice) | Reduced TNF-α, IL-1β, IL-6, IL-21, IL-17. | nih.govnih.gov |
| Decreased oxidative stress markers | Arthritic joints (CIA mice) | Reduced nitrotyrosine and iNOS. | nih.govnih.gov |
| Suppressed Th17 cell differentiation | Spleens (CIA mice), In vitro | Decreased number of Th17 cells, inhibited Th17 differentiation in vitro. | nih.govnih.govmdpi.com |
| Increased Treg cell number | Spleens (CIA mice) | Increased number of Treg cells. | nih.govnih.govmdpi.com |
| Decreased pSTAT3, IL-17, and RORγt expression | Splenocytes (CIA mice) | Consistent with suppressed Th17 differentiation. | nih.govnih.gov |
| Reduced serum CII-specific IgG levels | CIA mouse model | Indication of impact on autoantibody production. | nih.govnih.gov |
| Suppressed B cell-associated marker expression | In vitro (CD19+ B cells) | Dose-dependent suppression of Bcl-6, Blimp1, and AID mRNAs. | nih.govnih.gov |
| Selective antagonism of RORγt function | In vitro (Th17 cells) | Inhibited IL-17 expression in developing and differentiated Th17 cells. | researchgate.netresearchgate.net |
| Ameliorated experimental autoimmune encephalomyelitis | Mouse model | Slowed disease onset and significantly alleviated symptoms, fewer IL-17+ and IFN-γ+ cells in CNS, less IL-17 production in spleen. | researchgate.netresearchgate.net |
Other Preclinical Mechanistic Studies
Beyond its effects on Th17-mediated diseases, preclinical research has explored other mechanistic pathways influenced by ursolic acid, including its antimicrobial activities, impact on male reproductive system function, and renal protective effects.
Antimicrobial Activities (Antibacterial, Antiviral, Antiprotozoal)
Ursolic acid has demonstrated a range of antimicrobial activities against bacteria, viruses, and protozoa in preclinical settings nih.govnih.govcapes.gov.brresearchgate.netnih.gov.
Antibacterial Activity: Studies have investigated the antibacterial properties of ursolic acid against various bacterial strains. It has shown activity against several bacteria, with notable effects observed against Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Shigella flexneri researchgate.netmdpi.com. The minimal inhibitory concentration (MIC) values varied depending on the bacterial strain researchgate.netmdpi.com. Ursolic acid has also been found to enhance the susceptibility of certain bacteria, such as Staphylococcus aureus, Staphylococcus epidermidis, and Listeria monocytogenes, to β-lactam antibiotics like ampicillin (B1664943) and oxacillin (B1211168) researchgate.net. Furthermore, it has shown synergistic effects with aminoglycoside antibiotics such as neomycin, amikacin, kanamycin, and gentamicin (B1671437) against almost all tested microorganisms, with some exceptions researchgate.netmdpi.com. One proposed mechanism for its antibacterial action is the inhibition of peptidoglycan turnover in bacteria like Listeria monocytogenes, affecting their cell wall nih.gov.
Antiviral Activity: Preclinical research suggests that ursolic acid possesses antiviral properties against a range of viruses. Studies have indicated its activity against certain viruses, including potential effects against influenza virus A/WSN/33 (H1N1) and anti-HIV activity researchgate.netnih.gov.
Antiprotozoal Activity: Ursolic acid has demonstrated antiprotozoal effects. For instance, it has shown activity against Plasmodium falciparum, the parasite responsible for malaria researchgate.netmdpi.com. Its anti-parasitic activity may be related to its ability to induce caspase 3/7-independent programmed cell death in parasites researchgate.net. Ultrastructural analysis of L. (L.) amazonensis treated with ursolic acid revealed external and internal alterations, including mitochondrial swelling and a pyknotic nucleus nih.gov.
Here is a summary of the antimicrobial activities of Ursolic Acid:
| Activity | Target Microorganism(s) | Key Findings | Source |
| Antibacterial | Staphylococcus aureus, E. coli, K. pneumoniae, S. flexneri, Staphylococcus epidermidis, Listeria monocytogenes | Showed activity with varying MIC values; enhanced susceptibility to β-lactam antibiotics; synergistic effects with aminoglycoside antibiotics. May inhibit peptidoglycan turnover. | nih.govresearchgate.netmdpi.com |
| Antiviral | Influenza virus A/WSN/33 (H1N1), HIV | Suggested antiviral activity. | researchgate.netnih.gov |
| Antiprotozoal | Plasmodium falciparum, L. (L.) amazonensis | Demonstrated activity; may induce programmed cell death; caused ultrastructural alterations in L. (L.) amazonensis. | nih.govresearchgate.netmdpi.comresearchgate.net |
Male Reproductive System Function (e.g., Oligospermia amelioration, Motor Protein Gene Expression)
Preclinical studies have explored the potential effects of ursolic acid on male reproductive system function, particularly in the context of oligospermia. Oligospermia, characterized by a low sperm count, is a significant factor in male infertility nih.govpeerj.comresearchgate.netnih.gov.
Research using a busulfan-induced oligospermia mouse model investigated the implications and mechanistic underpinnings of ursolic acid's effects nih.govpeerj.comresearchgate.netnih.gov. Busulfan is known to damage the male reproductive system by disrupting spermatogenesis, leading to oligospermia nih.gov.
In this model, treatment with ursolic acid, particularly at a dosage of 50 mg/kg, was found to increase the concentration of epididymal sperm in oligospermia mice nih.govpeerj.comresearchgate.netnih.gov. It also promoted the recovery of testicular morphology, regulated hormone levels (including testosterone, luteinizing hormone, and follicle-stimulating hormone), and ameliorated oxidative damage nih.govpeerj.comresearchgate.netnih.gov. Oxidative stress, often associated with high levels of reactive oxygen species (ROS), can impair spermatogenesis nih.gov.
Mechanistic investigations using RNA sequencing analysis revealed that ursolic acid increased the expression level of genes related to motor proteins in oligospermia mice nih.govpeerj.comresearchgate.netnih.gov. Motor proteins are considered key participants in various processes during spermatogenesis, and their dysfunction has been observed in animal models with male infertility nih.gov. This suggests that the ameliorative effect of ursolic acid on oligospermia may, in part, be mediated by promoting the expression of genes involved in motor protein function, thereby supporting cytoskeleton regeneration in testicular tissues nih.govpeerj.com.
Here is a summary of the effects of Ursolic Acid on Male Reproductive System Function:
| Effect | Model/System | Key Findings | Source |
| Increased epididymal sperm concentration | Busulfan-induced oligospermia mice | Treatment at 50 mg/kg increased sperm concentration. | nih.govpeerj.comresearchgate.netnih.gov |
| Promoted testicular morphology recovery | Busulfan-induced oligospermia mice | Supported the recovery of testicular morphology. | nih.govpeerj.comresearchgate.netnih.gov |
| Regulated serum hormone levels | Busulfan-induced oligospermia mice | Affected levels of testosterone, luteinizing hormone, and follicle-stimulating hormone. | nih.govpeerj.comresearchgate.netnih.gov |
| Ameliorated oxidative damage | Busulfan-induced oligospermia mice | Reduced oxidative stress markers (e.g., reactive oxygen species, malondialdehyde). | nih.govpeerj.comresearchgate.netnih.gov |
| Increased motor protein gene expression | Testicular tissue (oligospermia mice) | RNA sequencing analysis showed increased expression of genes related to motor proteins. | nih.govpeerj.comresearchgate.netnih.gov |
| Supported cytoskeleton regeneration | Testicular tissue (oligospermia mice) | Analyzed via immunofluorescent staining. | nih.govpeerj.com |
Renal Protective Effects
Preclinical studies have indicated that ursolic acid possesses renal protective effects in various models of kidney damage nih.govmdpi.comwcrj.netresearchgate.netuni.lu.
In a murine model of gentamicin-induced renal damage, pretreatment with ursolic acid provided marked functional and histological protection nih.gov. Gentamicin is known to induce nephrotoxicity, characterized by increased blood urea (B33335) nitrogen, serum creatinine, urea, and uric acid levels, as well as renal tubular necrosis nih.gov. Ursolic acid prevented the increase in these renal parameters induced by gentamicin nih.gov. The study also suggested a dose-dependent renoprotective effect, with higher doses showing greater protection nih.gov.
Ursolic acid has also shown protective effects against kidney damage induced by calcium oxalate (B1200264) monohydrate (COM) crystals, which are implicated in kidney stone formation mdpi.com. In rats with COM-induced renal injury, high and low doses of UA reduced COM crystals in the kidney, downregulated urea, creatinine, and neutrophil gelatinase-associated lipocalin (NGAL) levels in plasma, and decreased kidney tissue and cell apoptosis mdpi.com. UA also inhibited Bax expression while elevating Bcl-2 expression, modulated oxidative damage by upregulating the Nrf2/HO-1 pathway, increased SOD levels, and reduced MDA levels mdpi.com. Furthermore, it downregulated TNF-α, IL-1β, and IL-6 levels by suppressing the activation of the TLR4/NF-κB pathway mdpi.com.
In diabetic rat models, ursolic acid treatment has been found to be beneficial against diabetes-induced renal damage uni.lu. It significantly decreased DNA damage, glutathione reductase (GR) enzyme activities, and malondialdehyde (MDA) levels in kidney cells uni.lu. Concurrently, it significantly increased glutathione (GSH) levels and the activities of antioxidant enzymes such as catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px) uni.lu. These findings suggest that ursolic acid's antioxidant properties play a role in its renal protective effects in diabetes nih.govuni.lu.
Ursolic acid has also been explored for its protective effects on kidneys from the consequences of aging in mice researchgate.net. It was found to protect against age-related renal damage by increasing the expression of SIRT1, SIRT6, and α-Klotho researchgate.net. This led to a decrease in glomerular cell apoptosis, inflammation, sodium re-absorption, blood pressure, and interstitial fibrosis, along with an increase in autophagy and renal lipid metabolism researchgate.net. Enhancing SIRT6 expression was associated with promoting metabolism regulation, DNA repair, and longevity in the kidney researchgate.net. Upregulation of α-Klotho was linked to prohibiting kidney vulnerability, renal fibrosis, and inducing kidney regeneration researchgate.net.
Other proposed mechanisms for the renal protective effects of ursolic acid include its inhibitory action on the PI3K/Akt/mTOR pathway and modulation of impaired autophagy wcrj.net.
Here is a summary of the renal protective effects of Ursolic Acid:
| Effect | Model/System | Key Findings | Source |
| Protection against gentamicin-induced nephrotoxicity | Gentamicin-induced renal damage mouse model | Prevented increase in blood urea nitrogen, serum creatinine, urea, and uric acid; protected against renal tubular necrosis; dose-dependent effect. | nih.gov |
| Protection against calcium oxalate monohydrate-induced kidney damage | COM-induced renal injury rat model | Reduced COM crystals; downregulated urea, creatinine, NGAL; decreased apoptosis; inhibited Bax, elevated Bcl-2; modulated oxidative damage (Nrf2/HO-1, SOD, MDA); downregulated inflammation (TNF-α, IL-1β, IL-6 via TLR4/NF-κB). | mdpi.com |
| Protection against diabetes-induced renal damage | Streptozotocin-induced diabetic rat model | Decreased DNA damage, GR activities, MDA levels; increased GSH levels, CAT, SOD, GSH-Px activities; suggests role of antioxidant properties. | uni.lu |
| Protection against age-related renal damage | Aged mouse model | Increased expression of SIRT1, SIRT6, α-Klotho; decreased glomerular cell apoptosis, inflammation, sodium re-absorption, blood pressure, interstitial fibrosis; increased autophagy, renal lipid metabolism; promoted metabolism regulation, DNA repair, longevity (via SIRT6); prohibited kidney vulnerability, renal fibrosis, induced kidney regeneration (via α-Klotho). | researchgate.net |
| Inhibition of PI3K/Akt/mTOR pathway | Preclinical studies | Proposed mechanism for renal protection. | wcrj.net |
| Modulation of impaired autophagy | Preclinical studies | Proposed mechanism for renal protection. | wcrj.net |
Strategies for Enhancing Ursolic Acid S Preclinical Bioavailability and Efficacy
Nanoformulation Approaches for Improved Delivery
Nanoformulations offer several advantages for the delivery of hydrophobic compounds like ursolic acid, including enhanced solubility, improved stability, targeted delivery, and controlled release. researchgate.netnih.govalzdiscovery.orgijltemas.in These benefits can lead to increased bioavailability and improved therapeutic outcomes in preclinical studies. researchgate.netnih.govfrontiersin.orgnih.gov
A variety of nanoformulation systems have been developed and investigated for the delivery of ursolic acid. frontiersin.orgmdpi.comacademindex.comacs.orgresearchgate.netgoogle.compensoft.netnih.gov These systems aim to encapsulate or associate with ursolic acid to improve its dispersion in biological fluids and facilitate its transport to target sites.
Liposomes are vesicular nanocarriers composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. frontiersin.orgmdpi.compensoft.net Studies have shown that encapsulating ursolic acid in liposomes can enhance its solubility and bioavailability. caldic.comfrontiersin.orgmdpi.com Folate-targeted ursolic acid stealth liposomes demonstrated significantly higher systemic bioavailability compared to free ursolic acid in pharmacokinetic assessments in mice. mdpi.com The area under the curve (AUC) for folate-targeted liposomes was 218.32 mg/L·h with a half-life (t1/2) of 7.61 h, while free ursolic acid had an AUC of 36.88 mg/L·h and a t1/2 of 0.78 h. mdpi.com Chitosan-modified liposomes have also been shown to release ursolic acid more efficiently in acidic environments and exhibit high anti-proliferative activity in cancer cells and tumor-bearing mice. alzdiscovery.org Preclinical studies using pH-sensitive liposomes for breast cancer have shown inconsistent results, suggesting the need for further investigation. frontiersin.org
Nanoparticles made from various materials, including polymers and lipids, have been explored for ursolic acid delivery. frontiersin.orgmdpi.comacademindex.comresearchgate.netgoogle.compensoft.netnih.gov Polymer-based nanoparticles, such as those made from Eudragit, Gum Acacia, and Gum Ghatti, have been developed to improve ursolic acid's solubility and stability. ijltemas.in Eudragit-based nanoparticles demonstrated high encapsulation efficiency (75%) and sustained drug release. ijltemas.in Ursolic acid nanoparticles prepared by nanoprecipitation have shown improved oral bioavailability and significant dose-dependent anti-diabetic activity in rats. tandfonline.com These nanoparticles facilitated glucose uptake and exhibited anti-hyperlipidemic activity. tandfonline.com In vitro testing of ursolic acid nanoparticles synthesized using a specific method involving methanol (B129727) and ultrasonic conditions confirmed greater anticancer activity compared to conventional-size particles. mdpi.com
Nanomicelles and nano-microspheres are colloidal systems that can encapsulate hydrophobic drugs within a core surrounded by a hydrophilic shell, improving their solubility and delivery. frontiersin.orgmdpi.comnih.gov The use of nanomicelles and nano-microspheres has been investigated as strategies to improve the bioavailability of ursolic acid. alzdiscovery.orgcaldic.com Polymeric micelles, with particle sizes typically ranging from 30-70 nm, have been shown to increase the relative tumor inhibition rate of ursolic acid in preclinical studies. frontiersin.orgnih.gov
Nanostructured Lipid Carriers (NLCs) are a new generation of lipid nanoparticles that offer advantages over solid lipid nanoparticles, including higher drug loading capacity and improved stability. researchgate.net UA-loaded NLCs have been developed and assessed in preclinical studies. nih.gov In a study investigating their efficacy in experimental visceral leishmaniasis, UA-NLCs exhibited a spherical shape with a size of 266 nm and good colloidal stability. nih.gov Treatment with UA-NLCs resulted in lower parasitism in infected hamsters compared to treatment with free ursolic acid or Amphotericin B. nih.gov UA-NLCs at a dose of 1.25 mg/kg showed superior therapeutic activity in eliminating splenic and hepatic amastigotes compared to the same dose of free ursolic acid. Furthermore, 5.0 mg/kg of UA-NLCs displayed superior antileishmanial properties than Amphotericin B in both organs.
Nanoemulsions are thermodynamically stable isotropic dispersions of oil and water stabilized by an interfacial film of surfactant and co-surfactant molecules. frontiersin.orgnih.gov They can enhance the solubility and bioavailability of lipophilic drugs like ursolic acid. academindex.com Nanoemulsions have been explored for the dermal delivery of ursolic acid, showing potential for improved skin permeation and controlled release. academindex.com Ursolic acid-loaded nanoemulgels have been developed for potential application in psoriasis treatment, demonstrating suitable physicochemical properties and controlled release of ursolic acid in in vitro studies.
Nanostructured Lipid Carriers
Mechanisms of Enhanced Bioavailability via Nanotechnology
Nanotechnology offers promising avenues to enhance the bioavailability of poorly soluble compounds like ursolic acid by modifying their physical characteristics and improving their interaction with biological systems frontiersin.orgijltemas.inmdpi.com. Nanoparticle-based drug delivery systems, including micelles, liposomes, and various types of nanoparticles, have been developed for ursolic acid nih.govresearchgate.net. These nanoformulations can improve the solubility, stability, and tissue targeting of ursolic acid molecules, leading to enhanced anti-tumor effects by inhibiting cell growth, proliferation, and metastasis, and promoting apoptosis researchgate.net.
Increased Solubility and Dissolution Rate
Ursolic acid exhibits very poor water solubility, reported to be around 5.6 μg/mL mdpi.com. This low solubility significantly limits its dissolution rate in biological fluids, which is a crucial step for absorption. Nanotechnology approaches, such as the development of nanoparticles and nanocrystals, can dramatically increase the effective surface area of ursolic acid, leading to improved wetting and a higher dissolution rate mdpi.comspandidos-publications.com. Nanoformulations like micelles, liposomes, and nanoparticles have been shown to increase the solubility and bioactivity of ursolic acid nih.govresearchgate.net. For instance, nanoformulated ursolic acid has demonstrated improved drug dissolution profiles compared to non-formulated ursolic acid mdpi.com.
Improved Permeability
Ursolic acid is classified as a Biopharmaceutical Classification System (BCS) class IV compound, indicating both low solubility and low permeability frontiersin.orgnih.gov. Nanocarriers can enhance the permeability of ursolic acid across biological barriers, such as the intestinal epithelium and potentially the blood-brain barrier ijprt.orgijltemas.in. Nanoparticles can be taken up by cells through various endocytic pathways, bypassing some of the limitations associated with passive diffusion of poorly permeable compounds nih.gov. Lipid-based nanoparticles, for example, can enhance permeability due to the properties of their lipid membranes frontiersin.org. Studies have shown that nanoparticle-based drug delivery can facilitate the transport of ursolic acid across biological barriers ijprt.org.
Enhanced Permeation and Retention (EPR) Effect
The Enhanced Permeation and Retention (EPR) effect is a phenomenon observed in solid tumors, where the tumor vasculature is often leaky due to rapid angiogenesis, and the lymphatic drainage is impaired nih.govresearchgate.net. Nanoparticles, typically ranging from 30 to 200 nm, can extravasate through the leaky tumor vessels and accumulate in the tumor tissue, while their clearance from the tumor is slow due to the poor lymphatic drainage frontiersin.orgresearchgate.netnih.gov. This passive targeting mechanism allows for a higher concentration of the drug to be delivered specifically to the tumor site, potentially increasing efficacy and reducing systemic toxicity nih.govnih.gov. Ursolic acid nanoformulations have been shown to accumulate in tumor tissues via the EPR effect nih.govfrontiersin.orgresearchgate.net.
Overcoming Pre-systemic Metabolism
Poor oral bioavailability of ursolic acid is also attributed to its rapid metabolism in the gastrointestinal tract and liver ijprt.org. Nanoparticle delivery systems can potentially protect ursolic acid from extensive pre-systemic metabolism by enzymes like cytochrome P450 (CYP) enzymes, particularly CYP3A4, which are abundant in the intestinal epithelium and liver semanticscholar.org. By encapsulating ursolic acid within nanocarriers, its exposure to metabolizing enzymes can be reduced, allowing a larger fraction of the administered dose to reach the systemic circulation in its active form semanticscholar.org. While the provided text specifically mentions overcoming pre-systemic metabolism in the context of lipidic nanosystems and CYP3A4 substrates, the principle extends to ursolic acid as a potential substrate for such metabolism semanticscholar.org.
Ursolic Acid Derivatives and Prodrugs
Chemical modification of ursolic acid through the synthesis of derivatives and prodrugs is another strategy to improve its pharmacokinetic properties, including solubility, permeability, and metabolic stability, as well as to enhance its therapeutic activity and selectivity mdpi.commdpi.com.
Synthesis and Structure-Activity Relationship (SAR) Studies of Derivatives
Researchers have synthesized numerous ursolic acid derivatives by modifying different positions on its pentacyclic triterpenoid (B12794562) structure, primarily at the C-3 hydroxyl group, the C12-C13 double bond, and the C-28 carboxylic acid group mdpi.commdpi.com. These modifications aim to improve solubility, enhance target binding affinity, or introduce new functionalities mdpi.commdpi.com.
Structure-Activity Relationship (SAR) studies are crucial in understanding how these chemical modifications impact the biological activity of ursolic acid derivatives mdpi.com. For example, studies have investigated the effect of modifications at the C-3, C-2, and C-28 positions on the cytotoxicity of ursolic acid derivatives against various cancer cell lines mdpi.commdpi.com. Converting the C-28 carboxylic acid group into an amide group has been shown to enhance antitumor activity in some derivatives mdpi.com. The introduction of different moieties, such as 1,2,3-triazole groups or aminoguanidine (B1677879) moieties, has been explored to develop derivatives with improved anti-inflammatory or antibacterial properties mdpi.com.
SAR studies often involve synthesizing a series of derivatives with systematic variations in their structure and then evaluating their biological activity in vitro and in vivo mdpi.comeurekaselect.com. Molecular docking studies are frequently used in conjunction with synthesis and biological evaluation to gain insights into the potential binding interactions between the derivatives and their molecular targets eurekaselect.comnih.govuwc.ac.za. These studies help to identify key structural features that are important for activity and guide the rational design of more potent and selective ursolic acid derivatives mdpi.comeurekaselect.comnih.gov. For instance, docking studies have suggested that hydrogen bond interactions between the carboxyl groups of ursolic acid 3β-ester derivatives and specific residues in the active site of Cholesteryl ester transfer protein (CETP) can enhance inhibitory activity nih.gov.
The synthesis of ursolic acid derivatives can involve various chemical reactions to introduce different functional groups or conjugate ursolic acid to other molecules frontiersin.orgsemanticscholar.org. For example, ester-linked ursolic acid-based hybrid compounds have been synthesized and evaluated for antibacterial and anticancer activities uwc.ac.za. Hydrazide derivatives and their metal complexes have also been synthesized from ursolic acid frontiersin.org. PEGylation, the conjugation of ursolic acid to polyethylene (B3416737) glycol (PEG), has been explored to improve water solubility and potentially serve as a prodrug for oral delivery semanticscholar.org.
Data from SAR studies can be presented in tables to show the chemical structure of different derivatives and their corresponding biological activities (e.g., IC50 values for cytotoxicity, MIC values for antibacterial activity).
Example Data Table (Illustrative based on search results):
| Compound | Structural Modification | Biological Activity (Example: IC50 against HepG2 cells) | Reference |
| Ursolic Acid (UA) | - | Baseline | mdpi.com |
| Derivative 24 | Amide group at C-28 | More potent than Gefitinib | mdpi.com |
| Derivative 25 | Amide group at C-28 | More potent than Gefitinib | mdpi.com |
| Derivative 21 | 1,2,3-triazole group | Induced apoptosis in MDA-MB-231 cells | mdpi.com |
| UA-1H | C-3 aryl ester derivative | MIC 2.5 μg/mL against Mtb H37Ra | eurekaselect.combenthamdirect.com |
The synthesis of prodrugs involves chemically linking ursolic acid to another molecule to improve its pharmacokinetic properties or target delivery, with the goal of releasing the active ursolic acid once it reaches the target site or after administration tandfonline.comnih.gov. Polymeric prodrugs, where ursolic acid is conjugated to a polymer like polyethylene glycol, have been synthesized to increase water solubility and achieve prolonged blood circulation time semanticscholar.orgtandfonline.com. These prodrugs can also be designed to be responsive to specific tumor microenvironment conditions, such as pH or redox potential, to enable targeted drug release tandfonline.com.
Computational and Omics Research Approaches in Ursolic Acid Studies
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) to another (the receptor) when bound to form a stable complex. This method aims to predict the binding affinity and the pose of the ligand within the receptor's binding site.
Ligand-Protein Interaction Analysis (Binding Affinities, Scoring Functions)
Molecular docking studies are frequently employed to assess the binding affinity of ursolic acid to various protein targets. The binding affinity is typically represented by a scoring function, often expressed as a docking score or binding energy (e.g., in kcal/mol). Lower (more negative) binding energy values generally indicate a stronger predicted interaction between the ligand and the protein.
Studies have investigated the interaction of ursolic acid with a range of proteins. For instance, molecular docking revealed that ursolic acid exhibits a binding affinity of -5.8 kcal/mol with the Bcl-B protein, suggesting a significant interaction unpaywall.orgnih.gov. This affinity was found to be comparable to that of Obatoclax, a known anticancer candidate targeting Bcl-B unpaywall.orgnih.gov. Another study exploring ursolic acid as a potential anti-filarial agent showed a docking score of -8.6 with the glutathione-s-transferase (GST) enzyme from Brugia malayi, which was comparable to the standard anti-filarial drugs ivermectin (-8.4) and diethylcarbamazine (B1670528) (-4.6) plos.orgnih.gov.
In the context of oral squamous carcinoma cells, molecular docking indicated significant interactions between ursolic acid and key protein targets, with binding energies of -8.1 kcal/mol for STAT3 and RELA, and -7.3 kcal/mol for NFKB1 ijper.org. For the SARS-CoV-2 main protease (3CLpro), ursolic acid showed a docking score of -8.21 kcal/mol, identifying it as a potential inhibitor journalijpr.com. Molecular docking studies have also been used to explore the interaction of ursolic acid with neurological targets like MAO-A, MAO-B, LeuT, and Human C-terminal CAP1, revealing significant binding affinity towards LeuT and MAO-A nih.gov.
Scoring functions are algorithms used in molecular docking to estimate the strength of the interaction between a ligand and a protein github.ioh-its.orguni-duesseldorf.de. Various scoring functions exist, including force-field-based, knowledge-based, and empirical methods, each with its own approach to calculating binding energy based on factors like van der Waals and electrostatic interactions, hydrogen bonding, and solvent effects h-its.orguni-duesseldorf.de. The choice of scoring function can influence the predicted binding affinity and the ability to discriminate between active and inactive compounds or recognize near-native binding poses h-its.orguni-duesseldorf.de.
Here is a table summarizing some reported binding affinities from molecular docking studies:
| Protein Target | Organism/Context | Binding Affinity (kcal/mol) | Reference |
| Bcl-B | Human | -5.8 | unpaywall.orgnih.gov |
| Glutathione-s-transferase (GST) | Brugia malayi | -8.6 (LibDock score) | plos.orgnih.gov |
| STAT3 | Oral Squamous Carcinoma Cells | -8.1 | ijper.org |
| RELA | Oral Squamous Carcinoma Cells | -8.1 | ijper.org |
| NFKB1 | Oral Squamous Carcinoma Cells | -7.3 | ijper.org |
| SARS-CoV-2 Main Protease (3CLpro) | SARS-CoV-2 | -8.21 | journalijpr.com |
| MAO-A | Neurological Targets | Significant (comparable to reference ligands) | nih.gov |
| LeuT | Neurological Targets | Strong (comparable to reference ligands) | nih.gov |
| TLR4-MD2 | Human | Binding to active pocket | capes.gov.br |
| α-glucosidase | Baker's yeast (S. cerevisiae) | -3.694 (for UA) | plos.org |
| CASP3 | Human | -8.82, -4.3684 | nih.gov |
| ERK1 | Human | -10.36 | nih.gov |
| JNK2 | Human | -7.89 | nih.gov |
| NF-κB | Anti-inflammatory targets | Interaction observed | chemrxiv.org |
| QcrB | Mycobacterium tuberculosis | Higher affinity than LSPZ and Q203 | nih.gov |
| TP53 | Diabetic wound healing / Bladder cancer | Interaction observed / Stable binding | nih.govresearchgate.net |
| TNF-α | Diabetic wound healing / Parkinson's disease | Interaction observed / Favorable binding | researchgate.netresearcher.life |
| VEGFA | Bladder cancer | Stable binding | nih.gov |
| IL1B | Bladder cancer / Parkinson's disease | Stable binding / Favorable binding | nih.govresearcher.life |
| CCND1 | Bladder cancer | Stable binding | nih.gov |
| CASP8 | Parkinson's disease | Favorable binding | researcher.life |
| MAPK3 | Parkinson's disease | Favorable binding | researcher.life |
| IL6 | Parkinson's disease | Favorable binding | researcher.life |
| PLK1 | Triple-Negative Breast Cancer | Key target | frontiersin.org |
| CCNB1 | Triple-Negative Breast Cancer | Key target | frontiersin.org |
| BRAFWT | Melanoma | Interaction observed | researchgate.net |
| BRAFV600E | Melanoma | Interaction observed | researchgate.net |
| BRAFV600K | Melanoma | -63.31 | researchgate.net |
| PfHsp70 | Plasmodium Falciparum | High binding affinity | nih.gov |
Identification of Potential Molecular Targets
Molecular docking plays a crucial role in identifying potential molecular targets of ursolic acid. By screening ursolic acid against databases of protein structures or specific proteins known to be involved in certain diseases, researchers can predict which proteins are most likely to interact with ursolic acid. This helps narrow down potential therapeutic targets for further investigation.
Studies have utilized molecular docking to identify various proteins as potential targets of ursolic acid, including Bcl-B in the context of anticancer activity unpaywall.orgnih.gov, glutathione-s-transferase in anti-filarial research plos.orgnih.gov, STAT3, RELA, and NFKB1 in oral squamous carcinoma ijper.org, and the SARS-CoV-2 main protease for antiviral potential journalijpr.com. Other identified targets through docking include neurological proteins (MAO-A, MAO-B, LeuT, CAP1) nih.gov, TLR4-MD2 capes.gov.br, α-glucosidase plos.org, CASP3, ERK1, and JNK2 nih.gov, NF-κB chemrxiv.org, M. tuberculosis QcrB nih.gov, and proteins involved in diabetic wound healing (TP53, TNF) researchgate.net, bladder cancer (STAT3, VEGFA, CASP3, TP53, IL1B, CCND1) nih.gov, Parkinson's disease (CASP3, IL6, IL1B, PTGS2, CREB1, TNF, MAPK3, JUN, CASP8) researcher.life, triple-negative breast cancer (PLK1, CCNB1) frontiersin.org, melanoma (BRAFWT, BRAFV600E, BRAFV600K) researchgate.net, and Plasmodium Falciparum Hsp70 nih.gov. These findings provide a basis for understanding the potential mechanisms of action of ursolic acid in various biological processes and diseases.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time. In the context of ligand-protein interactions, MD simulations provide dynamic insights into the stability of the complex and the conformational changes that occur upon binding.
Stability and Flexibility of Protein-Ligand Complexes
MD simulations are used to assess the stability and flexibility of protein-ligand complexes, including those formed by ursolic acid and its targets. By simulating the system over a period (e.g., nanoseconds), researchers can observe how the protein and ligand move and interact, providing information about the stability of the bound state. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are commonly analyzed. RMSD measures the deviation of the protein or ligand structure from a reference structure over time, with lower RMSD values indicating greater stability mdpi.com. RMSF measures the average fluctuation of individual residues, providing insights into the flexibility of different parts of the protein mdpi.com.
Binding Free Energy Calculations
Binding free energy calculations, often performed in conjunction with MD simulations using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) or MM-GBSA (Molecular Mechanics Generalized Born Surface Area), provide a more accurate estimation of the binding affinity compared to docking scores alone unpaywall.orgnih.govresearchgate.net. These methods take into account the contributions of solvation and conformational changes to the binding process.
MM-PBSA-based binding free energy calculations were performed to quantify the binding affinity of ursolic acid towards the binding pocket of the Bcl-B protein unpaywall.org. Analysis of residue contributions can further identify critical amino acid residues driving the intermolecular interaction unpaywall.org. For the interaction with M. tuberculosis QcrB, MM-GBSA calculations were used to determine the binding free energy of ursolic acid and its acetate (B1210297) derivative nih.gov. These calculations, along with MD simulations, supported the higher binding affinity of ursolic acid and ursolic acid acetate compared to reference drugs nih.gov. Binding free energy calculations were also used to evaluate the interaction of ursolic acid analogues with α-glucosidase, with some analogues showing binding free energies similar to ursolic acid itself plos.org. In the study on the TLR4-MD2 complex, binding free energy calculations, alongside MD simulations, were used to explore the inhibition mechanism of ursolic acid capes.gov.br.
Network Pharmacology Applications
Network pharmacology is an approach that investigates the complex relationships between drugs, targets, and diseases within biological networks. It moves beyond the traditional "one-drug, one-target" paradigm to explore how a drug might modulate multiple targets and pathways to exert its therapeutic effects.
Network pharmacology has been applied to study the mechanisms of ursolic acid in various diseases. By integrating data from different databases (e.g., on drug targets, disease genes, protein-protein interactions), researchers can construct networks that illustrate the potential interactions of ursolic acid within biological systems.
In a study investigating the anticancer effects of ursolic acid on oral squamous carcinoma cells, network pharmacology analysis identified STAT3, RELA, and NFKB1 as primary therapeutic targets ijper.org. This was achieved by identifying common targets between ursolic acid and oral cancer using databases and constructing a protein-protein interaction (PPI) network ijper.org. Another network pharmacology study explored the potential mechanisms of ursolic acid in bladder cancer treatment, identifying common target genes of ursolic acid and bladder cancer and performing functional and pathway enrichment analyses nih.gov. Molecular docking was then used to verify the binding of ursolic acid to key proteins identified through network analysis, such as STAT3, VEGFA, CASP3, TP53, IL1B, and CCND1 nih.gov.
Network pharmacology has also been utilized to investigate the mechanism of ursolic acid in treating Parkinson's disease. This involved constructing PPI networks of common targets and identifying key genes like CASP3, IL6, IL1B, PTGS2, CREB1, TNF, MAPK3, JUN, and CASP8 researcher.life. Molecular docking was subsequently used to validate the correlation between ursolic acid and these core targets researcher.life. In the context of osteoarthritis, a network pharmacology analysis highlighted TNF-α, TGF-β, and NF-κB as top filtered genes potentially targeted by ursolic acid rsc.org. Network pharmacology approaches, often coupled with molecular docking and experimental validation, provide a comprehensive view of the multi-target potential of ursolic acid.
Identification of Common Targets and Protein-Protein Interaction Networks
Computational approaches, particularly network pharmacology, have been employed to identify common targets of ursolic acid in various diseases. By integrating data from different databases, researchers can construct networks illustrating the interactions between ursolic acid, its targets, and disease-related genes.
For instance, a study investigating the effects of ursolic acid on oral squamous carcinoma cells utilized network pharmacology to identify 21 common targets shared between ursolic acid and oral cancer, based on a Venn diagram analysis. ijper.orgijper.org A Protein-Protein Interaction (PPI) network was then constructed using the STRING database to visualize the relationships among these targets. ijper.orgijper.org Analysis of this network, using tools like the CytoHubba plug-in, revealed key therapeutic targets, including STAT3, RELA, and NFKB1, which exhibited high degrees of interaction within the network. ijper.orgijper.org Molecular docking studies further supported these findings by demonstrating significant binding interactions between ursolic acid and these identified protein targets, with binding energies of -8.1, -8.1, and -7.3 kcal/mol for STAT3, RELA, and NFKB1, respectively. ijper.orgijper.org
In another study focusing on osteoporosis, network pharmacology identified 43 common target genes between ursolic acid and the disease. nih.gov A PPI network of these shared targets contained 43 nodes and 510 edges, with an average node degree of 23.32. nih.gov Core target genes identified included TP53, VEGFA, IL6, TNF, CASP3, MMP9, JUN, STAT3, MAPK8, and PTGS2. nih.gov Molecular docking simulations indicated strong binding activity between ursolic acid and the encoded proteins of these core targets, with binding energies less than -5.0 kcal/mol, suggesting stable interactions. nih.gov
Similarly, network pharmacology analysis in the context of osteoarthritis identified 27 common intersection targets for ursolic acid and the disease. rsc.org A PPI network of these targets, constructed using the STRING database and visualized with Cytoscape, consisted of 23 connected nodes and 167 edges, with an average node connectivity of 14.52. rsc.org The top 10 hub genes based on connectivity included IL6, TNF, IL1B, VEGFA, CCND1, among others. rsc.org
These studies highlight the utility of network pharmacology and PPI analysis in uncovering the multi-target nature of ursolic acid and identifying key proteins and pathways involved in its therapeutic effects.
In Silico Pharmacokinetic Predictions
In silico methods are increasingly used to predict the pharmacokinetic properties of compounds like ursolic acid, providing valuable information on their absorption, distribution, metabolism, excretion, and toxicity (ADMET).
Physiologically Based Pharmacokinetic (PBPK) Modeling
Physiologically Based Pharmacokinetic (PBPK) modeling is a computational technique used to simulate the absorption, distribution, metabolism, and excretion of a substance in a biological system based on physiological and biochemical parameters. This approach can provide insights into the behavior of ursolic acid in humans and predict its oral bioavailability.
A PBPK model was developed and validated using experimental and observed human pharmacokinetic data for ursolic acid. vcu.edu This model was applied to predict the oral pharmacokinetics of optimized ursolic acid formulations. vcu.edu In silico predictions indicated that co-administration of ursolic acid with dehydroepiandrosterone (B1670201) (DHEA) or dicholine ursolate (UAdC) with DHEA could substantially increase the oral bioavailability (Foral) of ursolic acid. vcu.edu For example, at a dose of 40 mg, UA with DHEA was predicted to increase Foral from 4% to 53%, and UAdC with DHEA was predicted to increase it to 68%. vcu.edu At an 80 mg dose, the predicted increases were from 3% to 38% and 65%, respectively. vcu.edu The model also predicted a significant decrease in inter-subject variability in pharmacokinetic parameters with these combinations compared to ursolic acid alone. vcu.edu
PBPK modeling can help overcome challenges associated with the low oral bioavailability of ursolic acid, which is classified as a Class IV compound according to the Biopharmaceutics Classification System (BCS) due to its low solubility and permeability. nih.gov
'Omics' Technologies in Ursolic Acid Research
'Omics' technologies, such as transcriptomics and proteomics, provide comprehensive views of biological systems and are valuable for understanding the molecular mechanisms of ursolic acid.
Transcriptomics (e.g., RNA Sequencing for Gene Expression Analysis)
Transcriptomics, particularly RNA sequencing (RNA-Seq), allows for the analysis of global gene expression changes in response to ursolic acid treatment. This helps identify the molecular pathways and biological processes affected by the compound.
RNA-Seq studies have been employed to evaluate the mechanisms of action of ursolic acid. For example, RNA-Seq was used to analyze the molecular pathways involved in the action of ursolic acid against the biofilm produced by methicillin-resistant S. aureus. frontiersin.orgresearchgate.net The anti-biofilm action of ursolic acid was found to be related to a reduction in the expression of genes involved in amino acid metabolism and adhesin expression. frontiersin.orgresearchgate.net
Transcriptome sequencing has also been used to investigate the effects of ursolic acid on cutaneous T-cell lymphoma cells. tmrjournals.com Analysis showed that ursolic acid treatment significantly altered the expression of 2,466 genes, with 1,941 genes upregulated and 525 genes downregulated. tmrjournals.com Combined with KEGG functional enrichment and PPI network analysis, key pathways such as TNF-α, NLRP1, JNK, and MDA5 were identified as being involved in the anti-tumor effects of ursolic acid in these cells. tmrjournals.com
Integrated analysis of DNA methylome and RNA transcriptome profiles has also been utilized to study the effects of ursolic acid, revealing sets of genes where CpG methylation is associated with altered gene expression. aacrjournals.orgresearchgate.netresearchgate.net These studies indicate that ursolic acid can influence transcriptomic alterations and potentially reverse some UVB-induced changes in gene expression. aacrjournals.orgaacrjournals.org
Proteomics Approaches for Target Elucidation
Proteomics involves the large-scale study of proteins and can be used to identify protein targets of ursolic acid and understand its effects on protein expression and modification.
Proteomic techniques have been applied to elucidate the mechanisms of action of natural products, including those that may contain ursolic acid. While direct proteomic studies solely focused on identifying ursolic acid's targets are less frequently highlighted in the provided snippets compared to transcriptomics or computational methods, the general application of proteomics in natural product research for target elucidation is established. frontiersin.org For instance, proteomic techniques like 2-DE and iTRAQ have been used to identify differentially expressed proteins in response to other natural compounds, providing insights into affected pathways. frontiersin.org
One study investigating the anti-filarial effect of Ocimum sanctum, which contains ursolic acid as a major bioactive compound, utilized a combined proteomics, biochemical, and in silico approach. mdpi.com While the proteomics analysis identified differentially expressed proteins in the parasite after treatment with the extract, drug docking analysis specifically showed that ursolic acid, among other compounds in the extract, had a significant binding affinity with the principal differentially expressed proteins. mdpi.com This suggests that proteomics, when combined with other methods, can help in the target elucidation of compounds like ursolic acid present in complex mixtures.
Furthermore, a human proteome microarray study found that SPP1 is a direct protein target of ursolic acid. nih.gov Ursolic acid was shown to interrupt the binding of SPP1 with its receptors ITGB1 and CD44, affecting downstream signaling and cellular processes. nih.gov
These examples demonstrate how proteomics, either alone or in combination with other 'omics' and computational methods, contributes to understanding the protein-level interactions and effects of ursolic acid.
Advanced Research Perspectives and Future Directions
Rational Design and Synthesis of Novel Ursolic Acid Analogues for Enhanced Efficacy
The rational design and synthesis of novel ursolic acid analogues represent a key research direction aimed at improving its therapeutic efficacy and physicochemical properties. Modifications to the core ursolic acid structure, particularly at positions C-3, C-12/C-13 (double bond), and C-28 (carboxylic acid), have been explored to enhance potency, solubility, and bioavailability. mdpi.comresearchgate.net
Studies have focused on creating derivatives with improved activities against various conditions, including diabetes and cancer. For instance, novel ursolic acid derivatives have been synthesized and evaluated for their potential as α-glucosidase inhibitors with promising anti-diabetic activity. researchgate.netplos.org Structure modifications at the C-3 and C-2 positions of ursolic acid have been identified as effective approaches to obtain derivatives with desired activity and improved binding affinity to target proteins. researchgate.net
Furthermore, novel ursolic acid derivatives have been designed and synthesized as potential anticancer agents, including those acting as HIF-1α inhibitors or potent MEK inhibitors. nih.govnih.gov Research has shown that specific modifications can lead to compounds with enhanced antiproliferative activities against various cancer cell lines. nih.gov The synthesis of ursolic acid derivatives with hydrazide, oxadiazole, and thiadiazole moieties, for example, has demonstrated significant activity against breast, cervical, and liver cancer cell lines. nih.gov
Another area of focus is the development of ursolic acid derivatives with enhanced antimicrobial properties. Novel derivatives have been explored for their effectiveness against phytopathogenic bacteria, suggesting potential agricultural applications. hep.com.cn
Optimization and Development of Advanced Bioavailability Enhancement Strategies
A major hurdle for the clinical translation of ursolic acid is its poor oral bioavailability, primarily due to low aqueous solubility, poor permeability, and extensive pre-systemic metabolism. frontiersin.orgacs.orgnih.govmdpi.comnih.gov Significant research efforts are dedicated to developing advanced strategies to overcome these limitations.
Various approaches are being investigated to enhance the solubility and absorption of ursolic acid. These include the formation of salt complexes, encapsulation in nanocarriers such as dendrimer nanoparticles, liposomes, and solid lipid nanoparticles, and the development of inclusion complexes with cyclodextrins. acs.orgresearchgate.netmdpi.comfrontiersin.orgscielo.br
Studies have shown that forming salt complexes, such as dicholine ursolate, can significantly improve the aqueous solubility of ursolic acid. vcu.edu Encapsulation in phospholipid complexes has also demonstrated enhanced hepatoprotective potential and significantly increased the relative bioavailability of ursolic acid in animal models. researchgate.net For example, a phospholipid complex of ursolic acid showed an 8.49-fold increase in relative bioavailability in rat serum compared to the pure compound and enhanced the elimination half-life. researchgate.net
The development of coamorphous systems, such as with piperine, has been explored as a triple strategy to improve oral bioavailability by enhancing water solubility, permeability, and inhibiting cytochrome P450 isozymes involved in ursolic acid metabolism. nih.gov This approach has shown significant improvement in the AUC (Area Under the Curve) value in pharmacokinetic studies in rats. nih.gov
Nanotechnology-based delivery systems, including liposomes and polymer micelles, are being developed to improve the stability and delivery of ursolic acid, particularly for cancer therapy. frontiersin.orgfrontiersin.org These nanoformulations aim to enhance bioavailability and improve targeting ability. frontiersin.org
Integration of Multi-omics Data with Computational Modeling for Deeper Mechanistic Understanding
The integration of multi-omics data with computational modeling is a powerful approach to gain a deeper understanding of the complex biological mechanisms underlying ursolic acid's effects. Multi-omics approaches combine data from various levels, including genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic view of biological systems. azolifesciences.comnih.gov
By integrating these diverse datasets, researchers can unravel the intricate molecular interactions and regulatory pathways modulated by ursolic acid. azolifesciences.comnih.gov Computational modeling, including network analysis and machine learning, can be applied to identify patterns, correlations, and relationships between different omics layers, shedding light on how ursolic acid influences gene expression, protein levels, and metabolic pathways. azolifesciences.com
This integrated approach can help in identifying key biomarkers, understanding mechanisms of action in various diseases, and predicting therapeutic responses. azolifesciences.comnih.gov For instance, multi-omics data integration is being used in cancer research to understand disease subtypes and develop personalized medicine strategies. azolifesciences.cominserm.fr While specific studies integrating multi-omics data with computational modeling specifically for ursolic acid's mechanisms were not prominently detailed in the search results, the general application of this approach in understanding complex biological processes and drug mechanisms suggests its significant potential for future ursolic acid research. azolifesciences.comnih.govinserm.frufz.deresearchgate.net
Exploration of Ursolic Acid's Potential in Neglected Tropical Diseases and Emerging Pathologies
Research is expanding to explore the potential of ursolic acid in treating neglected tropical diseases (NTDs) and emerging pathologies. NTDs affect a significant global population, and there is a pressing need for new and effective treatments. scielo.brmdpi.com
Ursolic acid has demonstrated promising activity against several parasites responsible for NTDs, including Leishmania and Trypanosoma species. scielo.brmdpi.comresearchgate.netnih.govresearchgate.net Studies have shown that ursolic acid exhibits considerable antitrypanosomal and antileishmanial activities with encouraging IC50 values. researchgate.net In experimental models of cutaneous leishmaniasis, ursolic acid has shown therapeutic potential and its effect is related to programmed cell death in the parasite. nih.gov
Combination therapy involving ursolic acid and existing drugs is also being investigated for NTDs. Studies in animal models of leishmaniasis have shown that combinations of ursolic acid with conventional treatments can significantly reduce parasite load and enhance therapeutic effectiveness. mdpi.com For example, the combination of ursolic acid and glucantime (B87149) showed a significant reduction in viable parasites in a model of cutaneous leishmaniasis. mdpi.com
The potential of ursolic acid against other emerging pathologies is also an area of ongoing research, driven by its broad spectrum of biological activities, including antiviral and antimicrobial properties. nih.govfrontiersin.orgnih.govbohrium.com
Research on Ursolic Acid Applications in Animal Husbandry
Ursolic acid is being explored for its potential applications in animal husbandry, primarily due to its anti-inflammatory, antioxidative, and antimicrobial properties. frontiersin.orgnih.govbohrium.comnih.govresearchgate.net
It is being investigated as a potential alternative to oral antibiotics in animal nutrition, aiming to reduce the reliance on conventional chemotherapeutics and promote sustainability in farming practices. frontiersin.orgbohrium.comnih.govresearchgate.net Studies suggest that ursolic acid can be used as an anti-inflammatory and antiviral agent in animals and for enhancing the integrity of the intestinal barrier. frontiersin.orgnih.govbohrium.comnih.gov
Although ursolic acid has shown significant in vitro bacteriostatic effects, its use in animal nutrition is not yet widespread. frontiersin.orgbohrium.comnih.gov Further research is needed to fully evaluate its efficacy and optimal application as a feed additive or therapeutic agent in farmed species. frontiersin.orgbohrium.comnih.gov
Comprehensive Investigation of Ursolic Acid's Synergistic Effects with Natural Compounds and Existing Therapies
Investigating the synergistic effects of ursolic acid with other natural compounds and existing therapies is a crucial area of research to enhance its therapeutic outcomes and potentially reduce the required dosages of conventional drugs.
Studies have explored the combinatorial effects of ursolic acid with other natural phytochemicals in various disease models, particularly in cancer. For instance, combinations of ursolic acid with compounds like curcumin (B1669340) and resveratrol (B1683913) have shown synergistic effects in inhibiting tumor growth in prostate cancer models. nih.govmdedge.com These combinations have been shown to modulate key metabolic pathways in cancer cells. nih.gov
Ursolic acid has also been investigated for its ability to enhance the effectiveness of existing chemotherapies. Research indicates that ursolic acid can potentiate the effects of conventional anticancer drugs and help overcome drug resistance in various cancer types, including colorectal cancer and esophageal squamous cell carcinoma. frontiersin.org This synergistic action may involve modulating signaling pathways and inducing apoptosis. frontiersin.org
The combination of ursolic acid with other compounds is also being explored in the context of NTDs to improve treatment efficacy and potentially mitigate side effects associated with current medications. mdpi.com
Q & A
Q. What experimental methodologies are recommended for assessing the solubility and bioavailability of ursolic acid in preclinical studies?
To evaluate solubility, researchers often use solvent systems such as aqueous (e.g., sodium hydroxide, ammonium hydroxide) and non-aqueous (e.g., 1-octanol) solutions, followed by HPLC or TLC validation . For bioavailability, pharmacokinetic studies in animal models (e.g., oral administration followed by plasma concentration analysis via LC-MS/MS) are standard. Solubility enhancement strategies, including nanoparticle formulations, are critical for improving oral bioavailability .
Q. How can researchers validate the cytotoxic effects of ursolic acid in cancer cell lines?
Common methods include:
- MTT/WST-1 assays to measure cell viability, with IC50 calculations (e.g., 2.5 μg/mL in P3HR1 cells, 17.79 μg/mL in K562 cells) .
- Flow cytometry to assess apoptosis via Annexin V/PI staining.
- Western blotting to quantify apoptosis-related proteins (e.g., Bcl-2, Bax) . Dose-response curves and triplicate repeats are essential for reproducibility .
Q. What analytical techniques are used to quantify ursolic acid purity and structure in natural extracts?
- HPLC with UV detection (λ ~210 nm) and calibration curves (100–600 ng/band) for quantification .
- TLC with methanol-based mobile phases and densitometric analysis.
- Mass spectrometry (MS) and FT-IR to confirm molecular weight (456.7 g/mol) and functional groups (e.g., hydroxyl, carboxylic acid) .
Advanced Research Questions
Q. How can molecular docking studies elucidate ursolic acid’s interaction with targets like CD36 or proteasomes?
Docking tools (e.g., AutoDock Vina) model binding affinities between ursolic acid and receptors (e.g., CD36 in Alzheimer’s disease). Key steps include:
Q. What experimental designs address contradictory data on ursolic acid’s dose-dependent effects?
For example, while high doses (>50 μM) may induce apoptosis, lower doses (<10 μM) might promote autophagy. Solutions include:
Q. How can researchers optimize nanoparticle formulations for ursolic acid delivery in vivo?
- Liposomal encapsulation : Use phase I trial protocols (e.g., ursolic acid liposomes in solid tumors) to assess safety and efficacy .
- Polymer-based nanoparticles : Characterize particle size (DLS), zeta potential, and drug-loading efficiency via HPLC.
- In vivo imaging (e.g., fluorescently tagged nanoparticles) to track biodistribution .
Q. What statistical approaches are critical for analyzing ursolic acid’s anti-inflammatory effects in neutrophil studies?
- One-way ANOVA with Tukey’s post-hoc test for comparing multiple groups (e.g., superoxide anion inhibition at 0.3–10 μM) .
- Non-linear regression for IC50/EC50 calculations.
- Power analysis to determine sample size adequacy, ensuring p < 0.05 significance .
Emerging Research Directions
Q. How can researchers investigate ursolic acid’s role in modulating oxidative stress and autophagy crosstalk?
Q. What strategies reconcile discrepancies in ursolic acid’s reported IC50 values across studies?
Q. How can ursolic acid’s dual pro-apoptotic and antioxidant effects be leveraged in combination therapies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
